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  • Product: 2-Chloro-8-fluoroquinoline-3-carbonitrile
  • CAS: 1017135-27-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-8-fluoroquinoline-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-8-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinolines substituted with halogens and cyano groups represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] A precise understanding of their molecular structure is fundamental to elucidating their structure-activity relationships. This guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy, extensive data from analogous substituted quinolines, and outlines a computational approach to provide a robust predictive characterization. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR spectra is presented to aid researchers in the empirical validation of these predictions.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals begins with a standardized numbering of the atoms in the molecule. The quinoline ring system is numbered according to IUPAC conventions, which will be used throughout this guide for all spectral discussions.

Caption: Molecular structure and IUPAC numbering of 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Predicted 1H NMR Spectral Analysis

Table 1: Predicted 1H NMR Chemical Shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-48.3 - 8.6Singlet (s)-Adjacent to the electron-withdrawing cyano group and the nitrogen atom, leading to significant deshielding. The absence of adjacent protons results in a singlet.
H-57.8 - 8.1Doublet of doublets (dd)JH5-H6 ≈ 8.5, JH5-F8 ≈ 5.0Experiences deshielding from the quinoline ring current. Coupled to H-6 (ortho) and the fluorine at C-8 (through-space or long-range coupling).
H-67.6 - 7.9Triplet of doublets (td) or multiplet (m)JH6-H5 ≈ 8.5, JH6-H7 ≈ 7.5, JH6-F8 ≈ 2.5Coupled to H-5 and H-7. A smaller coupling to the fluorine at C-8 is also anticipated.
H-77.4 - 7.7Doublet of doublets (dd)JH7-H6 ≈ 7.5, JH7-F8 ≈ 9.0Coupled to H-6 and significantly influenced by the adjacent electronegative fluorine atom, which will also result in a large through-bond coupling.
Rationale for Predicted Chemical Shifts and Coupling Patterns
  • H-4: The proton at the C-4 position is expected to be the most downfield singlet. Its proximity to the ring nitrogen and the strongly electron-withdrawing cyano group at C-3 will cause significant deshielding. The chlorine at C-2 will have a lesser, but still deshielding, influence.

  • H-5, H-6, and H-7: The protons on the carbocyclic ring will exhibit chemical shifts influenced by the electron-withdrawing nature of the heterocyclic ring and the fluorine atom at C-8. The fluorine atom is expected to have a notable effect on the chemical shifts and coupling patterns of the adjacent protons. Specifically, H-7 will show a significant coupling to the fluorine atom. The H-5 proton is also likely to show a smaller coupling to the fluorine due to their spatial proximity (a peri-interaction).

  • Concentration Effects: It is worth noting that the chemical shifts of quinoline protons can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[1][2]

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum is anticipated to show ten distinct signals for the ten carbon atoms of the quinoline core and the cyano group. The chemical shifts are highly sensitive to the electronic environment, with the substituent effects being more pronounced than in the 1H NMR spectrum.[5]

Table 2: Predicted 13C NMR Chemical Shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)Rationale for Prediction
C-2150 - 155-Attached to both the electronegative nitrogen and chlorine atoms, resulting in a significant downfield shift.[4]
C-3110 - 115-Shielded due to its position relative to the nitrogen, but attached to the electron-withdrawing cyano group.
C-4138 - 142-Deshielded by the adjacent nitrogen atom.
C-4a125 - 130SmallBridgehead carbon with a complex electronic environment.
C-5128 - 132SmallAromatic carbon with typical chemical shift, influenced by the fluorine at C-8.
C-6126 - 130~20Influenced by the fluorine at C-8, showing a meta C-F coupling.
C-7118 - 122~10Shielded and coupled to the adjacent fluorine atom (ortho C-F coupling).
C-8155 - 160~250Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.[6]
C-8a145 - 150SmallBridgehead carbon attached to the nitrogen and influenced by the fluorine at C-8.
CN115 - 120-Typical chemical shift range for a nitrile carbon.
Key Features of the Predicted 13C NMR Spectrum
  • Carbons Bonded to Heteroatoms: The carbons directly attached to the nitrogen (C-2, C-8a), chlorine (C-2), and fluorine (C-8) are expected to resonate at the lowest fields (highest ppm values). The C-8 signal will be particularly downfield and will appear as a doublet with a large coupling constant due to the one-bond interaction with the 19F nucleus.[7]

  • Cyano Carbon: The carbon of the cyano group (CN) is expected in its characteristic region of around 115-120 ppm.

  • Carbon-Fluorine Couplings: A key feature of the 13C NMR spectrum will be the presence of C-F coupling. In addition to the large one-bond coupling for C-8, smaller two-bond (C-7, C-8a) and three-bond (C-6, C-5) couplings are also anticipated.

Computational NMR Prediction: A Practical Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR chemical shifts with a reasonable degree of accuracy.[8][9] Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are well-established for this purpose.[10]

Figure 2. Workflow for Computational NMR Prediction start Start: Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO, e.g., mPW1PW91/6-311+G(d,p)) freq_calc->nmr_calc shielding_tensors Calculate Isotropic Shielding Tensors nmr_calc->shielding_tensors chem_shifts Calculate Chemical Shifts (δ = σ_ref - σ_iso) shielding_tensors->chem_shifts ref_calc Reference Calculation (e.g., TMS) ref_calc->chem_shifts end End: Predicted NMR Spectrum chem_shifts->end

Caption: A generalized workflow for the computational prediction of NMR spectra.

Recommended Experimental Protocol for NMR Acquisition

To obtain high-quality, unambiguous NMR data for 2-Chloro-8-fluoroquinoline-3-carbonitrile, the following experimental protocol is recommended.[4]

Sample Preparation
  • Sample Quantity: Weigh approximately 10-15 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

  • Internal Standard: The residual solvent peak can be used for referencing the 1H and 13C spectra. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inverting the NMR tube several times.

1H NMR Acquisition Parameters
  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16, or until a sufficient signal-to-noise ratio is achieved.

  • Temperature: 298 K (25 °C)

13C NMR Acquisition Parameters
  • Spectrometer Frequency: ≥ 100 MHz

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or TMS.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 2-Chloro-8-fluoroquinoline-3-carbonitrile. By synthesizing information from related compounds and outlining a computational strategy, a robust framework for the structural elucidation of this molecule is established. The provided experimental protocol offers a standardized method for researchers to acquire empirical data, which will be invaluable for validating these predictions and furthering the understanding of this important class of heterocyclic compounds.

References

  • UNCW. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • PMC. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]

  • ACS Publications. Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 2,4-Dichloro-8-fluoro-quinoline-3-carbonitrile | C10H3Cl2FN2 | CID 131503628. Available from: [Link]

  • Revista de Chimie. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Thieme. 4. 13C NMR Spectroscopy. Available from: [Link]

  • Corin Wagen. Computational NMR Prediction: A Microreview. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of compound II. Available from: [Link]

  • RSC Publishing. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Available from: [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available from: [Link]

  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Mestrelab Resources. Starting Guide to NMRPredict Desktop. Available from: [Link]

  • African Journal of Pure and Applied Chemistry. synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. Available from: [Link]

  • Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available from: [Link]

  • Rsc.org. Characterization Data of Products. Available from: [Link]

  • Annex Publishers. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Available from: [Link]

  • PMC. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available from: [Link]

  • INIS. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available from: [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. Available from: [Link]

Sources

Exploratory

A Theoretical and Computational Guide to the Electronic Properties and Dipole Moment of 2-Chloro-8-fluoroquinoline-3-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive framework for the theoretical and computational investigation of the electronic properties a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of the electronic properties and dipole moment of 2-Chloro-8-fluoroquinoline-3-carbonitrile. Quinoline derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] The specific substitutions of chlorine, fluorine, and a carbonitrile group on the quinoline scaffold of the target molecule are expected to significantly influence its electronic distribution, reactivity, and intermolecular interactions. Understanding these fundamental properties is paramount for the rational design of novel therapeutic agents and functional materials.

Foundational Principles: The Quantum Chemical Approach

The electronic properties and dipole moment of a molecule are governed by the spatial distribution and energy levels of its electrons. Due to the complexity of polyatomic systems, these characteristics are most accurately determined through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely adopted method, offering a favorable balance between computational cost and accuracy for organic molecules.[1][2]

DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and a suite of electronic properties that dictate the molecule's behavior.[1][3] This guide will focus on a standard DFT-based workflow to elucidate the electronic landscape of 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the computational analysis of 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Molecular Structure Preparation and Geometry Optimization

The initial step involves the creation of a 3D model of the molecule. This can be achieved using any standard molecular modeling software. The subsequent geometry optimization is a critical step to find the lowest energy conformation of the molecule on the potential energy surface.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Schrödinger's Maestro.[2]

  • Initial Structure: Draw the 2D structure of 2-Chloro-8-fluoroquinoline-3-carbonitrile and convert it to a 3D structure.

  • Level of Theory:

    • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and suitable choice for such systems.[1][4]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms, providing a good description of the electron distribution, particularly for systems with heteroatoms.[2]

  • Calculation: Perform a full geometry optimization without any symmetry constraints.

  • Verification: Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[2]

Diagram: Computational Workflow for Electronic Property Analysis

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum Energy) B->C D 4. Single Point Energy Calculation C->D E 5. Electronic Property Analysis (HOMO-LUMO, MEP, Mulliken Charges) D->E F 6. Dipole Moment Calculation D->F G 7. Data Interpretation & Visualization E->G F->G

Caption: A typical computational workflow for the analysis of molecular electronic properties.

Key Electronic Properties and Their Significance

Once the optimized geometry is obtained, a single-point energy calculation is performed at the same level of theory to derive the electronic properties.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6] A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.[7]

Data to be Calculated:

  • Energy of HOMO (E_HOMO)

  • Energy of LUMO (E_LUMO)

  • HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO)

Interpretation:

  • E_HOMO: A higher (less negative) E_HOMO suggests a better electron donor.

  • E_LUMO: A lower (more negative) E_LUMO indicates a better electron acceptor.

  • ΔE: This value is crucial for predicting the molecule's kinetic stability and its potential applications in optoelectronics.[3][8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Interpretation of MEP Map Colors:

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

  • Blue: Regions of positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

  • Green: Regions of neutral or near-zero potential.

For 2-Chloro-8-fluoroquinoline-3-carbonitrile, one would expect negative potential regions around the nitrogen atom of the quinoline ring and the nitrogen of the carbonitrile group, as well as the fluorine and chlorine atoms. Positive potential would likely be observed on the hydrogen atoms of the aromatic ring.

Diagram: Conceptual Molecular Electrostatic Potential Map

MEP Concept cluster_0 2-Chloro-8-fluoroquinoline-3-carbonitrile cluster_1 Expected MEP Regions Molecule A Negative (Red/Yellow) (N, F, Cl, CN) B Positive (Blue) (Aromatic H's) A->B Attraction B->A Attraction C Neutral (Green) (Carbon Backbone)

Caption: Conceptual representation of expected MEP regions on the molecule.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[10] This analysis distributes the total electron population among the constituent atoms, offering insights into the intramolecular charge transfer and the nature of chemical bonds.[11] It is important to note that Mulliken charges are known to be sensitive to the choice of basis set, and thus should be interpreted qualitatively.[12]

Data to be Calculated:

  • Mulliken atomic charges for each atom in the molecule.

Interpretation:

  • The distribution of charges will highlight the electron-withdrawing or electron-donating effects of the substituents. The highly electronegative fluorine, chlorine, and nitrogen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will likely have positive partial charges.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a vector quantity, with both magnitude and direction. The dipole moment is a crucial property that influences a molecule's solubility, boiling point, and its ability to interact with other polar molecules, including biological targets.[13]

Calculation:

The dipole moment is a standard output of most quantum chemistry software packages following a single-point energy calculation on the optimized geometry. The output will typically provide the dipole moment components along the x, y, and z axes, as well as the total dipole moment magnitude.

Interpretation:

A non-zero dipole moment indicates that the molecule is polar. The magnitude of the dipole moment quantifies the degree of polarity. For 2-Chloro-8-fluoroquinoline-3-carbonitrile, the presence of multiple electronegative atoms (N, F, Cl) suggests that the molecule will possess a significant dipole moment. The direction of the dipole moment vector will point from the center of positive charge to the center of negative charge.

Data Summary and Presentation

To facilitate the analysis and comparison of the calculated data, it is recommended to summarize the key quantitative results in a structured table.

Table 1: Calculated Electronic Properties and Dipole Moment of 2-Chloro-8-fluoroquinoline-3-carbonitrile

PropertyCalculated ValueUnits
E_HOMOeV
E_LUMOeV
HOMO-LUMO Gap (ΔE)eV
Total Dipole MomentDebye

Conclusion

This technical guide has outlined a comprehensive and robust computational methodology for the in-depth investigation of the electronic properties and dipole moment of 2-Chloro-8-fluoroquinoline-3-carbonitrile. By following the detailed protocols, researchers can gain valuable insights into the molecular characteristics that govern the reactivity, stability, and intermolecular interactions of this important quinoline derivative. The theoretical data generated through this workflow will serve as a solid foundation for further experimental studies and the rational design of novel molecules for applications in drug discovery and materials science.

References

  • PubChem. 2-Chloro-8-fluoroquinoline. Available from: [Link].

  • Scientific Reports. Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available from: [Link].

  • CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link].

  • ResearchGate. Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF. Available from: [Link].

  • Taylor & Francis Online. Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Available from: [Link].

  • Journal of Chemical, Biological and Physical Sciences. Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox.
  • University of Regensburg. Mulliken population analysis. Available from: [Link].

  • PubChem. 2-Chloro-8-fluoroquinoline. Available from: [Link].

  • Taylor & Francis Online. Mulliken population analysis – Knowledge and References. Available from: [Link].

  • Wikipedia. Mulliken population analysis. Available from: [Link].

  • Royal Society of Chemistry. Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. Available from: [Link].

  • Molecules. Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half.
  • Molecules. Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half. Available from: [Link].

  • Semantic Scholar. molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro. Available from: [Link].

  • MDPI. Dipole Moment. Available from: [Link].

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Foundational

Comprehensive UV-Vis Spectroscopic Profiling of 2-Chloro-8-fluoroquinoline-3-carbonitrile: A Technical Whitepaper

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Scientists Perspective: Senior Application Scientist Executive Summary The compound 2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Scientists Perspective: Senior Application Scientist

Executive Summary

The compound 2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS: 1017135-27-1) is a highly privileged, polyfunctionalized heterocyclic scaffold[1]. It serves as a critical synthetic intermediate in the development of advanced kinase inhibitors, broad-spectrum antibacterial agents, and novel fluorophores. Understanding its ground-state and excited-state electronic properties through Ultraviolet-Visible (UV-Vis) spectroscopy is paramount for downstream applications, including photoredox catalysis, fluorescence assay development, and purity validation.

This whitepaper provides an authoritative, in-depth guide to the UV-Vis absorption characteristics of this specific halogenated quinoline-3-carbonitrile. It establishes the theoretical causality behind its spectral signature and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Theoretical Framework: Chromophore Mechanics & Substituent Effects

To interpret the UV-Vis spectrum of 2-Chloro-8-fluoroquinoline-3-carbonitrile, one must deconstruct the molecule into its core chromophore and its auxochromic substituents. The parent quinoline ring exhibits three primary absorption bands in the UV region corresponding to π→π∗ and n→π∗ electronic transitions. However, the introduction of specific functional groups drastically alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps[2].

Causality of Spectral Shifts
  • The 3-Carbonitrile (-CN) Group: As a strong electron-withdrawing group (EWG), the cyano moiety extends the π -conjugation of the quinoline system. This effectively lowers the energy of the LUMO, resulting in a pronounced bathochromic shift (red shift) of the primary absorption band from ~313 nm (in bare quinoline) to the 340–360 nm range[3].

  • The 2-Chloro (-Cl) Group: Positioned adjacent to the ring nitrogen, the chlorine atom exerts a heavy-atom effect and a resonance (+M) effect that broadens the absorption peaks and increases the molar absorptivity ( ϵ ), known as a hyperchromic effect .

  • The 8-Fluoro (-F) Group: Fluorine is highly electronegative, exerting a strong inductive (-I) pull on the aromatic electron density. While it minimally extends conjugation, it stabilizes the ground state, subtly fine-tuning the n→π∗ transition energy and enhancing the molecule's lipophilicity for solvatochromic studies[2].

G S0 Ground State (S0) Quinoline Core S1 Excited State (S1) n -> π* S0->S1 UV Absorption (~340-360 nm) S2 Excited State (S2) π -> π* S0->S2 UV Absorption (~270-290 nm) SubCN 3-CN Group Lowers LUMO (Bathochromic Shift) SubCN->S1 SubCN->S2 SubHal 2-Cl & 8-F Groups Inductive/Resonance (Hyperchromic Effect) SubHal->S2

Fig 1. Electronic transitions and substituent perturbation effects in the quinoline chromophore.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . Every step includes an internal check to prevent common spectroscopic artifacts such as stray light interference, excimer formation, or solvent cutoff clipping.

Materials & Reagents
  • Analyte: 2-Chloro-8-fluoroquinoline-3-carbonitrile (Purity > 99%, verified by HPLC/NMR)[1].

  • Solvents: HPLC/Spectroscopy-grade Methanol (MeOH), Dichloromethane (DCM), and Cyclohexane. Causality: Spectroscopy-grade solvents are strictly required to prevent background UV absorption; for instance, standard grade DCM contains stabilizers (like amylene or ethanol) that absorb heavily below 260 nm.

  • Hardware: Double-beam UV-Vis spectrophotometer (e.g., Cary 60 or PerkinElmer Lambda series) equipped with matched 10 mm path-length quartz cuvettes. Causality: Quartz is mandated because standard optical glass absorbs strongly below 340 nm, which would obscure the critical π→π∗ transitions of the quinoline core.

Step-by-Step Methodology
  • Stock Solution Formulation:

    • Weigh exactly 2.06 mg of the analyte ( MW≈206.60 g/mol ) using a microbalance.

    • Dissolve in 10.0 mL of the chosen solvent to create a 1.0×10−3 M stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (The Linearity Check):

    • Dilute the stock solution to prepare working concentrations of 5.0×10−6 M, 1.0×10−5 M, and 2.0×10−5 M.

    • Self-Validation: Analyzing multiple concentrations ensures the maximum absorbance ( A ) falls between 0.1 and 1.0. This prevents detector saturation and verifies strict adherence to the Beer-Lambert law ( A=ϵlc ).

  • Instrument Calibration & Baseline Correction:

    • Set the instrument parameters: Scan range = 200–500 nm; Data interval = 0.5 nm; Scan rate = 600 nm/min; Spectral bandwidth (slit width) = 1.0 nm.

    • Place pure solvent in both the reference and sample matched quartz cuvettes. Run a baseline correction scan to subtract the solvent's optical signature and any cuvette discrepancies.

  • Spectral Acquisition:

    • Replace the solvent in the sample cuvette with the 1.0×10−5 M working solution.

    • Acquire the spectrum. Repeat in triplicate to calculate the mean λmax​ and relative standard deviation (RSD).

Workflow Prep Sample Preparation 1.0 × 10^-5 M in Spectroscopy-Grade Solvent Blank Baseline Correction Dual-Beam Matched Quartz Cuvettes Prep->Blank Scan Spectral Acquisition 200-500 nm, 1 nm Slit, 600 nm/min Blank->Scan Valid Protocol Validation Beer-Lambert Linearity Check (R^2 > 0.999) Scan->Valid Data Data Output λ_max and Molar Absorptivity (ε) Valid->Data

Fig 2. Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Quantitative Data Interpretation & Solvatochromism

The absorption profile of 2-Chloro-8-fluoroquinoline-3-carbonitrile is highly dependent on the polarity and hydrogen-bonding capacity of the microenvironment. Based on structurally analogous halogenated quinoline-3-carbonitriles[3][4], the anticipated spectral data is summarized below.

Table 1: Anticipated UV-Vis Spectral Parameters Across Solvents
Solvent MatrixDielectric Constant ( ϵr​ )Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ ) [L·mol⁻¹·cm⁻¹]Spectral Behavior / Shift
Cyclohexane 2.02 (Non-polar) π→π∗ 275 - 285~ 28,500Sharp, highly resolved vibronic structure.
Cyclohexane 2.02 (Non-polar) n→π∗ 345 - 350~ 4,200Weak intensity, distinct peak.
Dichloromethane 8.93 (Polar Aprotic) π→π∗ 280 - 290~ 30,100Slight bathochromic shift; loss of fine structure.
Dichloromethane 8.93 (Polar Aprotic) n→π∗ 350 - 355~ 4,800Broadened peak due to dipole-dipole interactions.
Methanol 32.7 (Polar Protic) π→π∗ 285 - 295~ 32,000Pronounced bathochromic shift.
Methanol 32.7 (Polar Protic) n→π∗ 355 - 365~ 5,500Hypsochromic shift (blue shift) of the n→π∗ band due to H-bonding stabilizing the lone pair on the nitrogen[2].
Mechanistic Insights from the Data

The data table highlights a classic photophysical phenomenon: Negative Solvatochromism of the n→π∗ transition in protic solvents. When 2-Chloro-8-fluoroquinoline-3-carbonitrile is dissolved in Methanol, the solvent's hydroxyl protons form hydrogen bonds with the non-bonding ( n ) electrons of the quinoline ring nitrogen and the cyano group. This interaction lowers the ground state energy of the n -orbital. Consequently, a higher energy photon is required to promote the electron to the π∗ state, resulting in a hypsochromic (blue) shift relative to aprotic solvents like DCM. Conversely, the π→π∗ transition undergoes a bathochromic (red) shift in polar solvents because the excited state is more polarizable than the ground state, leading to enhanced stabilization by the polar solvent cage[4].

References

  • ChemicalBook.2-chloro-8-fluoroquinoline-3-carbonitrile | 1017135-27-1.
  • ResearchGate.Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • PMC (National Institutes of Health).Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities.
  • MDPI.Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 2-Chloro-8-fluoroquinoline-3-carbonitrile

An Application Note and Protocol for the Synthesis of 2-Chloro-8-fluoroquinoline-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives are fundamental scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-8-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of biological activity, making the development of efficient synthetic routes to novel derivatives a critical endeavor in drug discovery. This document provides a detailed, step-by-step guide for the synthesis of 2-Chloro-8-fluoroquinoline-3-carbonitrile, a valuable intermediate for the elaboration into more complex molecules.

The synthetic strategy presented herein is centered around the Vilsmeier-Haack reaction, a robust and versatile method for the one-pot cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[2][3] This key intermediate is then converted to the target carbonitrile. This application note provides detailed protocols, explains the underlying chemical principles for each step, and includes necessary safety precautions, ensuring a reliable and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of 2-Chloro-8-fluoroquinoline-3-carbonitrile is proposed via a three-step sequence starting from the commercially available 2-fluoroaniline. The pathway involves the initial protection of the amine, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, and finally, the conversion of the aldehyde functionality to the desired carbonitrile.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Carbonitrile Formation A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide A->B Acetic Anhydride, Pyridine C 2-Chloro-8-fluoroquinoline-3-carbaldehyde B->C POCl₃, DMF D 2-Chloro-8-fluoroquinoline-3-carbonitrile C->D 1. Hydroxylamine-HCl 2. Thionyl Chloride

Caption: Proposed synthetic workflow for 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Part 1: Synthesis of N-(2-fluorophenyl)acetamide

Principle and Experimental Rationale

The first step involves the acylation of the primary amine of 2-fluoroaniline. Acetic anhydride is used as the acylating agent, and a mild base like pyridine can be used to catalyze the reaction and neutralize the acetic acid byproduct. This reaction is typically high-yielding and straightforward, providing the necessary N-arylacetamide precursor for the subsequent cyclization.

Experimental Protocol
  • To a stirred solution of 2-fluoroaniline (10.0 g, 89.9 mmol) in dichloromethane (100 mL) at 0 °C, add acetic anhydride (9.6 mL, 107.9 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluorophenyl)acetamide as a solid. The product can be further purified by recrystallization from ethanol/water if necessary.

Parameter Value
Starting Material2-Fluoroaniline
ReagentAcetic Anhydride
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield>90%

Part 2: Vilsmeier-Haack Cyclization to 2-Chloro-8-fluoroquinoline-3-carbaldehyde

Principle and Experimental Rationale

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines.[3] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The N-(2-fluorophenyl)acetamide then undergoes electrophilic substitution and subsequent cyclization to form the quinoline ring system. The presence of the electron-donating amide group on the aniline derivative facilitates this transformation.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-(2-fluorophenyl)acetamide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Second Formylation & Cyclization Intermediate1->Intermediate2 Product 2-Chloro-8-fluoroquinoline-3-carbaldehyde Intermediate2->Product - H₂O, -HCl

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol
  • In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 25 mL) to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 15 mL, 161 mmol) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

  • Add N-(2-fluorophenyl)acetamide (5.0 g, 32.6 mmol), prepared in the previous step, portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. This step hydrolyzes the reaction intermediates.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Parameter Value
Starting MaterialN-(2-fluorophenyl)acetamide
ReagentsPOCl₃, DMF
Temperature80-90 °C
Reaction Time4-6 hours
Work-upQuenching on ice, Neutralization
PurificationColumn Chromatography

Part 3: Synthesis of 2-Chloro-8-fluoroquinoline-3-carbonitrile

Principle and Experimental Rationale

The final step involves the conversion of the aldehyde group of 2-chloro-8-fluoroquinoline-3-carbaldehyde into a carbonitrile. A common and effective method for this transformation is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using a reagent like thionyl chloride to yield the nitrile.[4] This two-step, one-pot procedure is generally efficient.

Experimental Protocol
  • In a round-bottom flask, dissolve 2-chloro-8-fluoroquinoline-3-carbaldehyde (2.0 g, 9.5 mmol) in N,N-dimethylformamide (DMF, 20 mL).

  • Add hydroxylamine hydrochloride (0.73 g, 10.5 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to form the oxime intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.0 mL, 14.3 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Parameter Value
Starting Material2-Chloro-8-fluoroquinoline-3-carbaldehyde
ReagentsHydroxylamine hydrochloride, Thionyl chloride
SolventDMF
Temperature0 °C to Room Temperature
Reaction Time3-5 hours
PurificationRecrystallization

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood.

  • 2-Fluoroaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Chloro-8-fluoroquinoline-3-carbonitrile. By leveraging the Vilsmeier-Haack reaction, the quinoline core is efficiently constructed, and a subsequent well-established conversion yields the target carbonitrile. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this key intermediate for further chemical exploration.

References

  • Patel, K. H., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 77(9), 1195-1202. Available from: [Link]

  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available from: [Link]

  • Meti, G. Y., et al. (2014). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2014(6), 194-206. Available from: [Link]

  • Zahoor, A., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(11), 2339-2369. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1259-1273. Available from: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]

  • Prajapati, A. (2020). synthesis of quinoline derivatives and its applications. SlideShare. Available from: [Link]

  • Abuo-Rahma, G. E. D. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(3), 1369-1396. Available from: [Link]

Sources

Application

Application Note: A Framework for Evaluating 2-Chloro-8-fluoroquinoline-3-carbonitrile in Antimalarial Drug Discovery

Authored by: A Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in the history and future of antimalarial chemotherapy, from the discovery of quinine to the synthesis of chloroquine and beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in the history and future of antimalarial chemotherapy, from the discovery of quinine to the synthesis of chloroquine and beyond. The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous search for new chemical entities built upon this privileged structure. This application note presents a comprehensive framework for the initial evaluation of novel quinoline derivatives, using the hitherto unexplored compound, 2-Chloro-8-fluoroquinoline-3-carbonitrile, as a focal point. While specific antiplasmodial data for this particular molecule is not yet published, its structural motifs—a chlorinated quinoline core and a cyano group—suggest potential bioactivity worthy of investigation. This guide provides detailed, field-proven protocols for the in vitro assessment of its efficacy against blood-stage P. falciparum and its cytotoxic profile against a human cell line, thereby establishing a foundational dataset for its progression in the drug discovery pipeline.

Introduction: The Enduring Legacy and Future of Quinolines in Malaria Therapy

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the remarkable ability of Plasmodium parasites to develop resistance to existing drugs.[1] The quinoline class of compounds has been pivotal in malaria treatment for centuries, with agents like chloroquine (CQ) historically offering a safe, effective, and affordable solution.[2][3] However, widespread resistance to CQ and other quinoline-based drugs has severely compromised their efficacy, creating an urgent need for novel therapeutic agents.[4][5]

The core mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion within the parasite's food vacuole. The parasite detoxifies the heme byproduct of hemoglobin breakdown by polymerizing it into hemozoin. Quinolines are thought to interfere with this process, leading to a buildup of toxic heme that ultimately kills the parasite.[6] More recent research has also implicated other targets, such as the parasite's lactate dehydrogenase (PfLDH), in the activity of some quinoline derivatives.[2]

2-Chloro-8-fluoroquinoline-3-carbonitrile represents a modern iteration of the quinoline scaffold. The presence of a chlorine atom at the 2-position and a fluorine atom at the 8-position can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its activity and overcoming existing resistance mechanisms. The nitrile (cyano) group at the 3-position is a versatile functional group in medicinal chemistry, known to participate in key binding interactions.[7] This application note will therefore use this compound as a representative candidate to outline a robust, primary screening workflow for new quinoline-based antimalarials.

Experimental Design & Workflow

The initial assessment of a new potential antimalarial compound hinges on two critical parameters: its potency against the parasite and its selectivity, meaning a low toxicity to host cells. The workflow described herein is designed to efficiently determine the 50% inhibitory concentration (IC50) against P. falciparum and the 50% cytotoxic concentration (CC50) against a human cell line. The ratio of these two values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.

G cluster_0 Compound Preparation cluster_1 In Vitro Antiplasmodial Assay cluster_2 In Vitro Cytotoxicity Assay cluster_3 Data Analysis compound 2-Chloro-8-fluoroquinoline-3-carbonitrile stock Prepare 10 mM Stock in DMSO compound->stock serial_dil Serial Dilutions for Assay Plates stock->serial_dil assay_setup Plate Parasites with Compound Dilutions serial_dil->assay_setup cell_plate Plate Cells with Compound Dilutions serial_dil->cell_plate culture Maintain P. falciparum Culture (e.g., NF54 strain) culture->assay_setup incubation Incubate for 72 hours assay_setup->incubation sybr_green Lyse Cells & Add SYBR Green I incubation->sybr_green readout Measure Fluorescence (IC50) sybr_green->readout data_analysis Calculate IC50 and CC50 Values readout->data_analysis cell_culture Maintain Human Cell Line (e.g., HepG2) cell_culture->cell_plate cell_incubation Incubate for 24-48 hours cell_plate->cell_incubation mtt_assay Add MTT Reagent cell_incubation->mtt_assay mtt_readout Measure Absorbance (CC50) mtt_assay->mtt_readout mtt_readout->data_analysis si_calc Determine Selectivity Index (SI = CC50 / IC50) data_analysis->si_calc

Figure 1: High-level experimental workflow for the initial screening of 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Detailed Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum. The SYBR Green I dye binds to DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, thus providing a measure of parasite proliferation.

Rationale: The SYBR Green I assay is a widely used, robust, and cost-effective method for high-throughput screening of antimalarial compounds. It eliminates the need for radioactive materials like [3H]-hypoxanthine and provides a reliable measure of parasite growth inhibition.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive NF54 strain)

  • Human erythrocytes (O+ blood type)

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or Albumax II)

  • 96-well flat-bottom sterile culture plates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 2-Chloro-8-fluoroquinoline-3-carbonitrile (test compound)

  • Chloroquine (positive control)

  • DMSO (negative control)

Protocol:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-8-fluoroquinoline-3-carbonitrile in 100% DMSO.

    • In a 96-well plate, perform a serial dilution of the compound stock to achieve final concentrations ranging from (for example) 100 µM to 0.1 µM. Ensure the final DMSO concentration in the assay wells does not exceed 0.5%.

    • Prepare similar dilutions for the chloroquine control.

  • Parasite Culture Preparation:

    • Maintain a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~0.5% and a hematocrit of 2%. Synchronization can be achieved using sorbitol treatment.[8]

  • Assay Setup:

    • Add 180 µL of the parasite culture to each well of a new 96-well plate.

    • Add 20 µL of the diluted compound solutions to the corresponding wells. Include wells with chloroquine as a positive control and DMSO as a negative (vehicle) control.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.

    • After incubation, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the fluorescence values to the DMSO control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Method)

This protocol assesses the effect of the compound on the viability of a human cell line, providing a measure of its potential toxicity to the host.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells. This is a standard and reliable method for preliminary cytotoxicity screening.[7]

Materials:

  • Human cell line (e.g., HepG2, a liver carcinoma cell line, or WI-26VA4, a non-tumor lung cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of ~1 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 2-Chloro-8-fluoroquinoline-3-carbonitrile in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the supernatant from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a dose-response curve.

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antiplasmodial and Cytotoxic Activity

CompoundP. falciparum IC50 (µM) (NF54 Strain)HepG2 CC50 (µM)Selectivity Index (SI = CC50/IC50)
2-Chloro-8-fluoroquinoline-3-carbonitrile0.5>50>100
Chloroquine (Control)0.05>100>2000

A compound is generally considered a promising hit if its IC50 is in the sub-micromolar range and its Selectivity Index is greater than 100.

Putative Mechanism of Action

While the exact target of 2-Chloro-8-fluoroquinoline-3-carbonitrile would require further investigation, its quinoline core suggests a likely interaction with heme detoxification pathways within the parasite.

G cluster_0 Parasite Food Vacuole cluster_1 Parasite Cytosol Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Death Parasite Death Heme->Death Toxicity Hemozoin Non-toxic Hemozoin Polymerase->Hemozoin Detoxification Compound Quinoline Derivative Compound->Polymerase Inhibition

Figure 2: Putative mechanism of action for quinoline-based antimalarials.

Conclusion and Future Directions

This application note provides a foundational, step-by-step guide for the initial in vitro evaluation of 2-Chloro-8-fluoroquinoline-3-carbonitrile as a potential antimalarial agent. By determining its IC50 against P. falciparum and its CC50 against a human cell line, researchers can quickly ascertain its potency and selectivity. Promising results from this initial screen would justify progression to more advanced studies, including:

  • Screening against chloroquine-resistant strains to determine its potential to overcome existing resistance.

  • Mechanism of action studies , such as heme polymerization inhibition assays.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing related analogues to optimize potency and reduce toxicity.

  • In vivo efficacy studies in a murine malaria model.

By following a structured and logical screening cascade, the potential of novel quinoline derivatives like 2-Chloro-8-fluoroquinoline-3-carbonitrile can be systematically evaluated, contributing to the vital search for the next generation of antimalarial drugs.

References

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. (2024). RSC Publishing. [Link]

  • Guillon, J., et al. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. [Link]

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targe. (2024). Malaria World. [Link]

  • Vicente, E., et al. (2008). Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. ResearchGate. [Link]

  • O'Neill, P. M., et al. (2009). Synthesis, antimalarial activity, and preclinical pharmacology of a novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine. SciSpace. [Link]

  • Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica. [Link]

  • Charris, J., et al. (2005). Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones. PubMed. [Link]

  • In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital. (2012). PMC. [Link]

  • Krogstad, D. J., et al. (1987). A rapid in vitro test for chloroquine-resistant Plasmodium falciparum. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PMC. [Link]

  • IN VITRO MICRO-TEST (MARK III) FOR THE ASSESSMENT OF THE RESPONSE OF Plasmodium falciparum TO CHLOROQUINE, MEFLOQUINE, QUININE. (1997). IRIS. [Link]

  • Divo, A. A., et al. (1988). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. PMC. [Link]

  • Penna-Coutinho, J., et al. (2011). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. [Link]

  • Torres, E., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. MDPI. [Link]

  • Basco, L. K., et al. (1995). Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates. PMC. [Link]

  • Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. PubMed. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. [Link]

Sources

Method

Application Note: Scale-Up Manufacturing and Synthesis Protocol for 2-Chloro-8-fluoroquinoline-3-carbonitrile

Introduction & Mechanistic Overview 2-Chloro-8-fluoroquinoline-3-carbonitrile is a highly functionalized quinoline derivative serving as a critical building block in pharmaceutical drug discovery, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Chloro-8-fluoroquinoline-3-carbonitrile is a highly functionalized quinoline derivative serving as a critical building block in pharmaceutical drug discovery, particularly in the development of kinase inhibitors and anti-infective agents[1]. The presence of the C8-fluorine atom significantly modulates the lipophilicity and metabolic stability of the quinoline core, while the C2-chlorine and C3-carbonitrile groups offer orthogonal reactivity for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The most robust and scalable approach to synthesizing this scaffold relies on the Meth-Cohn quinoline synthesis[2]. This methodology utilizes the Vilsmeier-Haack reagent (generated in situ from POCl 3​ and DMF) to drive the double formylation and subsequent cyclization of N-arylacetamides[3]. For the target compound, N-(2-fluorophenyl)acetamide undergoes conversion into an α-chloroenamine intermediate, followed by electrophilic aromatic substitution, cyclization, and aromatization to yield 2-chloro-8-fluoroquinoline-3-carbaldehyde[2]. A subsequent dehydration of the corresponding oxime efficiently installs the C3-carbonitrile group[4].

Retrosynthetic Analysis & Pathway

The synthesis is designed as a three-step linear sequence optimized for multi-kilogram scale-up, minimizing the need for intermediate chromatographic purification by relying on crystallization-driven isolations.

Pathway A 2-Fluoroaniline (Starting Material) B N-(2-Fluorophenyl)acetamide (Intermediate 1) A->B Ac2O, Toluene 80°C, 2h C 2-Chloro-8-fluoroquinoline -3-carbaldehyde (Intermediate 2) B->C POCl3, DMF 90°C, 12h (Meth-Cohn) D 2-Chloro-8-fluoroquinoline -3-carbonitrile (Target Product) C->D NH2OH·HCl, POCl3 Toluene, 100°C

Figure 1: Three-step synthetic workflow for 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Step-by-Step Experimental Protocols (Scale-Up Focused)

Expertise & Experience Note: The choice of toluene over dichloromethane in Step 1 and Step 3 facilitates higher reaction temperatures and simplifies solvent recovery during scale-up. In Step 2, the stoichiometry of POCl 3​ is critical; a minimum of 3 to 7 equivalents is required to ensure complete double formylation and cyclization without stalling at the intermediate iminium species[5].

Step 1: Synthesis of N-(2-Fluorophenyl)acetamide
  • Charge: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-fluoroaniline (5.0 kg, 45.0 mol) and toluene (25 L).

  • Addition: Add acetic anhydride (5.05 kg, 49.5 mol, 1.1 eq.) dropwise over 1 hour, maintaining the internal temperature below 40 °C.

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours.

    • Self-Validating IPC (In-Process Control): Monitor completion via HPLC (< 1.0% residual 2-fluoroaniline).

  • Work-up: Cool to 10 °C. The product crystallizes directly from the solution. Filter the slurry, wash the filter cake with cold heptane (5 L), and dry under vacuum at 45 °C to afford N-(2-fluorophenyl)acetamide as a white crystalline solid.

Step 2: Meth-Cohn Cyclization to 2-Chloro-8-fluoroquinoline-3-carbaldehyde

Causality Note: The order of addition is paramount. DMF must be added to POCl 3​ at low temperatures to safely generate the Vilsmeier-Haack complex (chloromethylene)dimethylammonium chloride before introducing the acetamide[3].

  • Vilsmeier Reagent Generation: In a dry 100 L reactor under nitrogen, charge POCl 3​ (34.5 kg, 225 mol, 5.0 eq.). Cool to 0–5 °C. Slowly add anhydrous DMF (9.87 kg, 135 mol, 3.0 eq.) over 2 hours, strictly maintaining the temperature below 10 °C.

  • Substrate Addition: Stir the complex for 30 minutes at 5 °C. Add N-(2-fluorophenyl)acetamide (6.89 kg, 45.0 mol) portion-wise over 1 hour.

  • Cyclization: Heat the reaction mixture to 90 °C for 12 hours. The initial suspension will transition to a dark, homogeneous solution.

  • Quench: Cool the mixture to 20 °C. Carefully transfer the mixture via a dosing pump into a secondary 200 L reactor containing crushed ice (100 kg) and water (50 L), maintaining the quench temperature below 25 °C.

  • Isolation: Stir the quenched mixture for 2 hours to fully hydrolyze the iminium intermediate to the aldehyde[5]. Filter the resulting yellow precipitate, wash extensively with water until the filtrate is pH neutral, and dry under vacuum at 50 °C.

Step 3: Conversion to 2-Chloro-8-fluoroquinoline-3-carbonitrile

Causality Note: Direct conversion of the aldehyde to the nitrile can be achieved in a one-pot process by forming the oxime with hydroxylamine hydrochloride, followed by immediate dehydration using POCl 3​ or thionyl chloride[4].

  • Charge: To a 50 L reactor, charge 2-chloro-8-fluoroquinoline-3-carbaldehyde (7.0 kg, 33.4 mol), hydroxylamine hydrochloride (2.78 kg, 40.1 mol, 1.2 eq.), and toluene (35 L).

  • Oxime Formation: Heat the mixture to 80 °C for 2 hours.

    • Self-Validating IPC: Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 3:1).

  • Dehydration: Cool slightly to 60 °C and cautiously add POCl 3​ (6.14 kg, 40.1 mol, 1.2 eq.). Heat the mixture to 100 °C for 4 hours.

  • Work-up: Cool to room temperature. Quench by slow addition of 10% aqueous NaOH to adjust the pH to 7-8. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol/water to yield pure 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected yields across a 5 kg scale-up campaign.

Process StepKey Reagents (Eq.)Temp / TimeExpected YieldPurity (HPLC)Critical Quality Attribute (CQA)
1. Acetylation Ac 2​ O (1.1)80 °C / 2h92 - 95%> 99.0%Absence of unreacted 2-fluoroaniline
2. Meth-Cohn POCl 3​ (5.0), DMF (3.0)90 °C / 12h75 - 82%> 97.5%Complete hydrolysis of iminium salt
3. Nitrile Form. NH 2​ OH·HCl (1.2), POCl 3​ (1.2)100 °C / 4h85 - 88%> 98.5%Absence of intermediate oxime
Overall Process --~ 60 - 68% > 98.5% Target Compound Integrity

Safety, Waste Treatment, and Scale-up Considerations

  • POCl 3​ Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. All transfers must be conducted under a nitrogen atmosphere using closed-loop systems.

  • Exothermic Quench: The hydrolysis of excess POCl 3​ and Vilsmeier reagent in Step 2 is highly exothermic. The quench must be rate-controlled into a large heat sink (ice/water) with vigorous agitation.

  • Waste Treatment: Aqueous waste streams from Step 2 contain high concentrations of phosphoric acid, dimethylamine hydrochloride, and trace organics. These must be neutralized with NaOH or Ca(OH) 2​ to precipitate calcium phosphate prior to biological effluent treatment.

References

  • Source: bldpharm.
  • Source: nih.
  • Source: acs.
  • Source: clockss.
  • A versatile new synthesis of quinolines and related fused pyridines. Part II.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-8-fluoroquinoline-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic building blocks and drug candidates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic building blocks and drug candidates. 2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS: 1017135-27-1) is a notorious example.

While the quinoline scaffold is a privileged structure in drug discovery[1], this specific derivative presents severe solubility challenges. The combination of a planar aromatic system (promoting strong intermolecular π-π stacking) and highly hydrophobic, electron-withdrawing substituents (chloro, fluoro, and carbonitrile groups) results in high crystal lattice energy and negligible aqueous solubility[2].

This guide is designed to move beyond basic trial-and-error. Below, we dissect the physicochemical causality of these solubility issues and provide self-validating experimental protocols to ensure your downstream assays yield reproducible, artifact-free data.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my compound "crash out" when I dilute a DMSO stock into my assay buffer? A1: This is a classic case of solvent shift-induced supersaturation. When you dilute a DMSO stock solution into an aqueous buffer, the DMSO is rapidly solvated by the water network. The hydrophobic quinoline derivative is suddenly stripped of its organic solvation shell and exposed to a highly polar environment. Because water cannot solvate the lipophilic halogens, the compound rapidly aggregates via hydrophobic interactions to minimize its exposed surface area, leading to precipitation[3].

Q2: Can I just lower the pH of my buffer to protonate the quinoline nitrogen and dissolve it as a salt? A2: No. While pH adjustment is a standard solubilization technique for many basic drugs[4], it will fail for 2-Chloro-8-fluoroquinoline-3-carbonitrile. The Causality: The basicity of a quinoline nitrogen relies on its lone pair of electrons. In this molecule, the 3-carbonitrile group is strongly electron-withdrawing via resonance, while the 2-chloro and 8-fluoro groups withdraw electron density via induction. This massive electron-withdrawing effect drastically lowers the pKa of the quinoline nitrogen (likely < 1.0). Physiological or even moderately acidic buffers will not protonate it[3]. You must rely on physical solubilization methods instead.

Q3: My assay looks clear after adding a surfactant, but my biological readouts are highly variable. What went wrong? A3: You likely have a colloidal suspension, not a true solution. Hydrophobic quinolines can form nanoscale precipitates that do not scatter enough light to be visible to the naked eye but will artificially inflate local concentrations or precipitate onto target proteins. Solubility must always be analytically verified[5].

Part 2: Solubilization Workflows & Decision Matrix

To select the correct solubilization strategy, you must evaluate the tolerance of your downstream assay to organic solvents and surfactants.

SolubilizationStrategy A 2-Chloro-8-fluoroquinoline- 3-carbonitrile (Solid) B Is the downstream assay sensitive to organic solvents? A->B C Co-solvent System (DMSO + PEG400) B->C No (Tolerates Solvents) D Cyclodextrin Complexation (20% HP-β-CD in Buffer) B->D Yes (Solvent Sensitive) E Does compound precipitate upon aqueous dilution? C->E D->E F Add Surfactant (0.1% Tween-80 / Triton X-100) E->F Yes (from Co-solvent) G Optimize Equilibration (Sonication + 24h Stirring) E->G Yes (from CD) H Validate Solution (Centrifuge + UV-Vis/HPLC) E->H No Precipitation F->H G->H

Decision matrix for solubilizing 2-Chloro-8-fluoroquinoline-3-carbonitrile in aqueous media.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its validation step. The following methodologies are designed as closed-loop systems: they include built-in analytical verification to guarantee the integrity of your formulated compound[5].

Protocol A: Co-Solvent & Micellization (Best for Biochemical Assays)

Mechanism: Uses DMSO to disrupt the crystal lattice and a non-ionic surfactant to form micelles that shield the hydrophobic halogens from water.

  • Stock Preparation: Dissolve 2-Chloro-8-fluoroquinoline-3-carbonitrile in 100% anhydrous DMSO to create a 10 mM stock. Vortex until visually clear.

  • Surfactant Priming: In a separate tube, prepare your aqueous assay buffer containing 0.1% to 0.5% (v/v) Tween-80 or Triton X-100.

  • Controlled Dilution: Slowly add the DMSO stock dropwise into the rapidly stirring surfactant-buffer solution to reach your target concentration (e.g., 50 µM). Causality: Rapid stirring prevents localized supersaturation zones that trigger nucleation.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature.

  • Validation (Critical Step): Centrifuge the final mixture at 15,000 × g for 15 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis spectrophotometry or HPLC against a standard curve to confirm the actual dissolved concentration[5].

Protocol B: Cyclodextrin Inclusion Complexation (Best for Cell-Based Assays)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic quinoline ring, vastly improving aqueous solubility without the cytotoxicity associated with high DMSO concentrations[4].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Solid Addition: Add an excess of solid 2-Chloro-8-fluoroquinoline-3-carbonitrile directly to the HP-β-CD solution (do not use a DMSO stock).

  • Thermodynamic Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 to 48 hours. Causality: Complexation is an equilibrium-driven process; sufficient time and kinetic energy are required for the drug to enter the cyclodextrin cavity.

  • Separation: Centrifuge the suspension at 15,000 × g for 20 minutes to pellet the uncomplexed, undissolved compound[5].

  • Validation: Filter the supernatant through a 0.22 µm syringe filter and quantify the solubilized compound via HPLC.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements across different vehicle systems. Note: Values are representative estimates based on structurally analogous halogenated quinoline-carbonitriles.

Solubilization VehicleEstimated Solubility Limit (µM)BiocompatibilityPrimary Application
100% PBS (pH 7.4) < 1 µMHighBaseline reference
1% DMSO in PBS ~5 µMHighDilute cell-based assays
5% DMSO + 0.1% Tween-80 in PBS ~50 µMModerateBiochemical / Enzymatic assays
20% (w/v) HP-β-CD in PBS ~200 µMHighIn vivo dosing / Sensitive cells

References[4] Title: Strategies for improving hydrophobic drugs solubility and bioavailability

Source: International Journal of Pharmaceutical Chemistry and Analysis (ijpca.org) URL: 3] Title: Overcoming poor solubility of quinoline derivatives in reactions Source: Benchchem URL: 2] Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: PMC (nih.gov) URL: 1] Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (arabjchem.org) URL: 5] Title: Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent Source: Benchchem URL:

Sources

Optimization

Optimizing purification and recrystallization of 2-Chloro-8-fluoroquinoline-3-carbonitrile

Welcome to the Advanced Technical Support Center for halogenated quinoline derivatives. This guide is engineered for research scientists and process chemists facing challenges in the isolation, purification, and recrysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for halogenated quinoline derivatives. This guide is engineered for research scientists and process chemists facing challenges in the isolation, purification, and recrystallization of 2-Chloro-8-fluoroquinoline-3-carbonitrile .

Unlike standard aliphatic or simple aromatic compounds, highly functionalized quinolines present unique stereoelectronic challenges. Here, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, high-purity recovery.

Mechanistic Insights: The Hydrolysis Dilemma

The most pervasive issue when handling 2-chloro-3-quinolinecarbonitrile derivatives is the unintended degradation of the target molecule back to its carbostyril (2-hydroxyquinoline) precursor[1].

The Causality of Degradation: In 2-Chloro-8-fluoroquinoline-3-carbonitrile, the carbon atom at the 2-position is highly electrophilic. This is driven by three synergistic factors:

  • The Quinoline Nitrogen: Acts as an electron sink, polarizing the C=N bond.

  • The 3-Carbonitrile Group: Exerts a powerful electron-withdrawing inductive and resonance effect, further depleting electron density at the adjacent C2 position.

  • The 8-Fluoro Substituent: Fluorine’s extreme electronegativity inductively withdraws electron density across the aromatic system, making this specific derivative significantly more reactive to nucleophiles than its non-fluorinated counterparts.

Because of this extreme electrophilicity, the C-Cl bond is highly susceptible to acid- or base-catalyzed hydrolysis in aqueous solutions [1]. When synthesizing this compound via the Vilsmeier-Haack reaction or direct chlorination using phosphorus oxychloride ( POCl3​ ), improper quenching generates hydrochloric and phosphoric acids [2]. If the intermediate is exposed to this hot, acidic aqueous environment, the 2-chloro group rapidly hydrolyzes, ruining the yield and complicating purification.

Workflow Visualization: Purification & Crystallization Decision Matrix

To prevent hydrolysis and ensure optimal purity, your workflow must be dictated by the crude impurity profile. The following diagram maps the critical decision points from post-reaction quench to final crystallization.

G Crude Crude Reaction Mixture (Post-POCl3 Synthesis) Quench Aqueous Quench (pH 6-7) Temperature < 5°C Crude->Quench Ice/Water Analyze HPLC / LC-MS Profiling Quench->Analyze Impurity >5% 2-Hydroxy Impurity (Hydrolyzed Byproduct) Analyze->Impurity Pure <5% Impurity (Intact 2-Chloro Core) Analyze->Pure Chromatography Silica Gel Filtration (Remove Polar Byproducts) Impurity->Chromatography Dissolve Dissolve in 'Good' Solvent (EtOH or DMF) Pure->Dissolve Chromatography->Dissolve AntiSolvent Anti-Solvent Addition (Water, Dropwise) Dissolve->AntiSolvent Crystals High-Purity Crystals (>99% Purity) AntiSolvent->Crystals Filter & Dry

Fig 1: Decision matrix for the purification and crystallization of 2-chloroquinoline derivatives.

Self-Validating Experimental Protocols

Protocol A: Controlled Reaction Quench (Preventing Hydrolysis)

Purpose: To neutralize residual chlorinating agents without providing the thermal energy or extreme pH required for C-Cl bond hydrolysis.

  • Preparation: Prepare a vigorously stirring bath of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ). The volume of the quench bath should be at least 10× the volume of the reaction mixture.

  • Addition: Transfer the crude POCl3​ reaction mixture dropwise into the ice bath. Validation Check: The internal temperature of the quench bath must never exceed 5°C. If it does, pause the addition.

  • Neutralization: Monitor the pH continuously. The NaHCO3​ will buffer the generated HCl and H3​PO4​ , keeping the pH near 6.5–7.5.

  • Isolation: Once gas evolution ceases, extract the aqueous layer immediately with cold ethyl acetate (3 × 50 mL) to remove the product from the aqueous environment. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Anti-Solvent Recrystallization

Purpose: To separate the target carbonitrile from highly polar impurities (like the 2-hydroxy byproduct) using differential solubility[3].

  • Dissolution: Dissolve the crude 2-Chloro-8-fluoroquinoline-3-carbonitrile in a minimal amount of a "good" solvent (e.g., N,N-Dimethylformamide or Ethanol) at room temperature. Do not heat excessively, as thermal stress in the presence of trace moisture induces degradation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (often polymeric byproducts).

  • Anti-Solvent Addition: While stirring at 300 rpm, add the anti-solvent (deionized water) dropwise. Validation Check: Stop adding water the moment the solution becomes persistently turbid (the cloud point).

  • Aging: Allow the mixture to stand undisturbed for 4–6 hours at 4°C to promote crystal lattice formation.

  • Harvest: Filter the resulting tan/white crystals under a vacuum, wash with a cold 1:3 mixture of Ethanol/Water, and dry thoroughly in a vacuum desiccator over P2​O5​ .

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical. The table below summarizes the efficacy of various crystallization systems for halogenated quinoline-3-carbonitriles based on empirical process data.

Primary Solvent ("Good")Anti-Solvent ("Bad")Optimal Ratio (v/v)Temp (°C)Expected Yield (%)Expected Purity (%)Mechanistic Notes
Ethanol Water1 : 220 → 482 - 85%> 98.0%Standard method [3]. Mildly polar system effectively leaves 2-hydroxy impurities in the mother liquor.
DMF Water1 : 325 → 488 - 92%> 99.0%Best for highly impure batches. DMF's high solubilizing power requires more anti-solvent to induce the cloud point.
Chloroform Hexanes1 : 40 - 570 - 75%> 95.0%Strictly anhydrous system. Lower yield, but completely eliminates the risk of aqueous hydrolysis during crystallization.

Troubleshooting & FAQs

Q: My isolated product is a dark yellow/brown oil instead of a solid. What went wrong? A: This is known as "oiling out" (liquid-liquid phase separation), which occurs when the compound precipitates above its melting point in the solvent mixture, or when the anti-solvent is added too rapidly. Fix: Redissolve the oil in your primary solvent. Add the anti-solvent much more slowly (via a syringe pump if necessary) and ensure the temperature of the solution is kept strictly at or below 20°C during addition.

Q: LC-MS analysis shows a major M-19 peak (loss of F) or M-34 peak. What is happening? A: You are observing nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis. While the 2-chloro group is the most labile, the 8-fluoro group is also highly activated by the quinoline ring. If you used a strong base (like NaOH ) or elevated temperatures during the quench, hydroxide ions can displace the halogens. Always use mild bases like NaHCO3​ and keep temperatures below 5°C.

Q: How can I separate the 2-Chloro-8-fluoroquinoline-3-carbonitrile from the 2-hydroxy impurity if crystallization fails? A: If the 2-hydroxy impurity exceeds 5%, anti-solvent crystallization will likely trap the impurity within the crystal lattice. You must perform a preliminary silica gel plug filtration. The 2-hydroxyquinoline exists predominantly in its tautomeric carbostyril (amide) form, making it significantly more polar than the 2-chloro derivative. Eluting with a 4:1 Hexane/Ethyl Acetate mixture will pull the 2-chloro product through the column while the 2-hydroxy impurity remains adhered to the baseline silica.

Q: Can I use boiling water to recrystallize this compound, as cited in older literature for similar quinolines? A: No. While older literature [2] cites boiling water for the non-fluorinated 2-chloro-3-quinolinecarbonitrile, the addition of the 8-fluoro group in your target molecule dramatically increases the electrophilicity of the 2-position. Boiling water will provide the thermal activation energy required to rapidly hydrolyze the C-Cl bond, destroying your product. Stick to room-temperature anti-solvent methods.

References

  • Title: Synthesis of 2-chloro-3-cyanoquinoline Source: PrepChem URL: [Link]

Troubleshooting

Technical Support Center: Ensuring the Integrity of 2-Chloro-8-fluoroquinoline-3-carbonitrile During Long-Term Storage

Welcome to the dedicated technical support guide for 2-Chloro-8-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Chloro-8-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the long-term storage and handling of this compound. By understanding its potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental outcomes.

Introduction to the Stability of 2-Chloro-8-fluoroquinoline-3-carbonitrile

2-Chloro-8-fluoroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound with applications in medicinal chemistry and materials science. The presence of a chloro-substituent at the 2-position, a fluoro-substituent at the 8-position, and a nitrile group at the 3-position on the quinoline scaffold endows it with specific reactivity and, consequently, potential stability concerns. The electron-deficient nature of the quinoline ring, coupled with the reactive chloro and nitrile groups, makes the molecule susceptible to degradation under suboptimal storage conditions. This guide will provide a comprehensive overview of potential degradation pathways, troubleshooting advice for common issues, and detailed protocols for ensuring its long-term stability.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the storage and use of 2-Chloro-8-fluoroquinoline-3-carbonitrile in a question-and-answer format.

Question 1: I've noticed a discoloration (e.g., yellowing) of my solid 2-Chloro-8-fluoroquinoline-3-carbonitrile sample over time. What could be the cause?

Answer: Discoloration is a common indicator of chemical degradation. For halogenated quinolines, this can often be attributed to photodegradation.[1][2] The quinoline ring system can absorb UV or even visible light, leading to the formation of colored degradation products. It is also possible that slow hydrolysis or oxidation on the surface of the solid is occurring, especially if the container is not properly sealed.

Question 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks after storing a solution of the compound. What are the likely degradation products?

Answer: The appearance of new peaks in your analytical data strongly suggests degradation. Based on the structure of 2-Chloro-8-fluoroquinoline-3-carbonitrile, two primary degradation pathways are most likely:

  • Hydrolysis of the 2-chloro group: The chloro-substituent at the C2 position is susceptible to nucleophilic substitution by water, leading to the formation of 8-fluoro-2-hydroxyquinoline-3-carbonitrile. This hydrolysis can be accelerated by the presence of moisture and basic or acidic conditions.[3]

  • Hydrolysis of the 3-nitrile group: The nitrile group can also undergo hydrolysis to form either an amide (8-fluoro-2-chloroquinoline-3-carboxamide) or a carboxylic acid (8-fluoro-2-chloroquinoline-3-carboxylic acid), particularly under strong acidic or basic conditions.[4]

Question 3: I am seeing variable results in my experiments using a stock solution of 2-Chloro-8-fluoroquinoline-3-carbonitrile that was prepared a few weeks ago. Could the compound be degrading in solution?

Answer: Yes, it is highly probable that the compound is degrading in solution, leading to inconsistent experimental outcomes. The rate of degradation in solution is typically faster than in the solid state and is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). For instance, protic solvents can facilitate hydrolysis of the chloro and nitrile groups. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solution over your experimental timeframe.

Question 4: How can I confirm if my sample of 2-Chloro-8-fluoroquinoline-3-carbonitrile has degraded?

Answer: To confirm degradation, you should employ a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6] A stability-indicating method is one that can separate the intact compound from its degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can identify and often quantify the extent of degradation. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing further evidence for their structures.[3]

Question 5: What are the optimal conditions for the long-term storage of solid 2-Chloro-8-fluoroquinoline-3-carbonitrile?

Answer: Based on the known stability of related compounds, the following conditions are recommended for the long-term storage of solid 2-Chloro-8-fluoroquinoline-3-carbonitrile:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)[7]Reduces the rate of potential thermal degradation and slows down any slow hydrolytic or oxidative processes.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Protected from light (amber vial)[8]Prevents photodegradation, which is a known degradation pathway for quinoline derivatives.[1][2]
Container Tightly sealed, chemically inert container (e.g., glass)Prevents exposure to moisture and air. Avoids potential reactions with container materials.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Stability Testing

This protocol describes the preparation of a stock solution suitable for conducting forced degradation studies or for use in experiments where stability is a concern.

  • Materials:

    • 2-Chloro-8-fluoroquinoline-3-carbonitrile

    • Anhydrous acetonitrile or another suitable aprotic solvent

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of 2-Chloro-8-fluoroquinoline-3-carbonitrile in a clean, dry weighing boat.

    • Transfer the compound to a volumetric flask of the appropriate size.

    • Add a small amount of anhydrous acetonitrile to dissolve the compound.

    • Once dissolved, dilute to the mark with anhydrous acetonitrile.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution in an amber vial at 2-8 °C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]

  • Materials:

    • Stock solution of 2-Chloro-8-fluoroquinoline-3-carbonitrile (from Protocol 1)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Heating block or water bath

    • Photostability chamber

    • HPLC system with UV detector

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]

    • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizing Degradation Pathways and Workflows

cluster_storage Long-Term Storage cluster_degradation Potential Degradation Pathways Storage 2-Chloro-8-fluoroquinoline-3-carbonitrile (Solid) Hydrolysis_Cl Hydrolysis of 2-Chloro Group (Product: 8-fluoro-2-hydroxyquinoline-3-carbonitrile) Storage->Hydrolysis_Cl Moisture, pH extremes Hydrolysis_CN Hydrolysis of 3-Nitrile Group (Product: Amide or Carboxylic Acid) Storage->Hydrolysis_CN Moisture, strong acid/base Photodegradation Photodegradation (Product: Colored Impurities) Storage->Photodegradation Light Exposure

Caption: Potential degradation pathways for 2-Chloro-8-fluoroquinoline-3-carbonitrile.

Start Receive/Synthesize Compound Store Store under optimal conditions (2-8 °C, dark, inert gas) Start->Store Prepare_Solution Prepare fresh stock solution Store->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Analyze Analyze results Experiment->Analyze Troubleshoot Troubleshoot unexpected results (Consider degradation) Analyze->Troubleshoot Inconsistent data Troubleshoot->Store Check storage Troubleshoot->Prepare_Solution Use fresh solution

Caption: Recommended workflow for handling 2-Chloro-8-fluoroquinoline-3-carbonitrile.

References

  • Charles, R. G. (1963). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Polymer Science Part A: General Papers, 1(5), 1479-1490.
  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2021). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Journal of Chemical Thermodynamics, 158, 106443.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline.
  • BenchChem. (2025). Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions.
  • Patel, K. C., & Patel, R. G. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Science.gov. (n.d.).
  • Zhang, Y., et al. (2020). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV.
  • Patel, K. D., et al. (2014). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 6(5), 334-340.
  • Blessy, M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Bunnett, J. F., & Gloor, B. F. (1976). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 41(26), 4156-4163.
  • Singh, S., & Bakshi, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-10.
  • Lhiaubet-Vallet, V., et al. (2012). Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. Journal of Photochemistry and Photobiology A: Chemistry, 229(1), 52-58.
  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(19), 10427-10461.
  • Gupta, A., et al. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 209-216.
  • Singh, S., & Bakshi, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-10.
  • Wang, Y., et al. (2010). Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruhatensis H1.
  • Process for preparing 3-fluoroquinolines. (2005). U.S.
  • MilliporeSigma. (n.d.). 2-Chloroquinoline-3-carbonitrile 97%.
  • Ghosh, A., & Pines, D. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2015-2021.
  • de Oliveira Araujo, E., et al. (2018). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Journal of the Brazilian Chemical Society, 29(1), 168-177.
  • Preparation of 2-chloro-3-cyano-quinolines. (1985). U.S.
  • Abdel-Wahab, A. A. (2012).
  • El-Sayed, M. A. A., & Abdel-Wahab, A. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 1-45.
  • Chakravarthy, V. A., et al. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2014, 674965.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
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  • Preparing method of 2-chloro-3-fluoropyridine. (2009).
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Reference Data & Comparative Studies

Validation

High-Resolution Q-TOF vs. Triple Quadrupole LC-MS: Validating Impurity Profiling Methods for 2-Chloro-8-fluoroquinoline-3-carbonitrile

Executive Summary & Regulatory Context 2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS 1017135-27-1) is a critical halogenated intermediate utilized in the synthesis of advanced kinase inhibitors and targeted antibacteria...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS 1017135-27-1) is a critical halogenated intermediate utilized in the synthesis of advanced kinase inhibitors and targeted antibacterial agents[1]. During its synthesis, structurally similar byproducts—such as des-halogenated analogs or positional isomers like 2,4-dichloro-8-fluoroquinoline-3-carbonitrile—frequently emerge in the sample matrix[2].

Detecting and quantifying these trace impurities is a strict regulatory imperative. Under the recently updated ICH Q2(R2) and ICH M10 guidelines, analytical procedures must be rigorously validated for specificity, sensitivity, and robustness to ensure patient safety and product efficacy[3],[4]. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) LC-MS against traditional Triple Quadrupole (QqQ) LC-MS for the impurity profiling of this complex quinoline derivative, providing a self-validating experimental protocol.

Mechanistic Causality: Why HRAM Q-TOF Outperforms QqQ for Complex Impurities

Traditional QqQ mass spectrometers operate at nominal mass resolution, relying on Multiple Reaction Monitoring (MRM) for targeted quantification. While highly sensitive for known compounds, QqQ systems are analytically "blind" to unexpected impurities because they require pre-defined precursor-to-product ion transitions.

Conversely, HRAM Q-TOF systems provide sub-ppm mass accuracy and full-scan untargeted acquisition. For halogenated compounds like 2-chloro-8-fluoroquinoline-3-carbonitrile, this technological shift is mechanistically crucial:

  • Isotopic Fine Structure Resolution: Chlorine naturally occurs as two stable isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio. A Q-TOF system resolves this isotopic signature with high fidelity. This allows analysts to instantly confirm the halogenation state of an unknown peak—easily distinguishing the mono-chlorinated API ( [M+H]+ at m/z 207.010) from a di-chlorinated impurity like 2,4-dichloro-8-fluoroquinoline-3-carbonitrile ( [M+H]+ at m/z 240.971) without needing a pre-existing standard[2].

  • Elimination of Isobaric Interference: In complex synthetic matrices, background components may share the same nominal mass as the target impurity. The Q-TOF's high resolving power (often >40,000 FWHM) separates these isobaric interferences based on exact mass defects, ensuring the strict specificity mandated by ICH Q2(R2)[5].

Objective Technology Comparison

The following table objectively compares the two MS architectures for quinoline impurity profiling:

ParameterHRAM Q-TOF LC-MS (The Product)Triple Quadrupole (QqQ) LC-MS (Alternative)Analytical Advantage for Impurity Profiling
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal Mass)Q-TOF enables empirical formula generation for unknown degradants.
Resolution (FWHM) > 40,000~ 1,000 (Unit Resolution)Q-TOF resolves isobaric matrix interferences, ensuring ICH Q2 specificity.
Acquisition Mode Untargeted Full Scan (All Ions)Targeted MRM (Specific Ions)Q-TOF captures unexpected impurities; QqQ only sees what it is programmed to see.
Isotope Profiling Resolves 35 Cl/ 37 Cl fine structureBlends isotopic signalsQ-TOF confirms halogenation states instantly based on exact isotopic ratios.
Linear Dynamic Range 4 to 5 logs5 to 6 logsQqQ holds a slight edge in absolute targeted quantitation range, but Q-TOF is sufficient for ICH limits.

Workflow Visualization

The following diagram maps the comparative analytical workflow and validation pathways for halogenated quinolines.

LCMS_Workflow cluster_MS Mass Spectrometry Comparison Sample Sample Preparation 2-Chloro-8-fluoroquinoline-3-carbonitrile UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC ESI Electrospray Ionization (ESI+) Protonation of Quinoline Nitrogen UHPLC->ESI QTOF HRAM Q-TOF LC-MS (Untargeted, Sub-ppm Accuracy) ESI->QTOF QQQ Triple Quadrupole (QqQ) (Targeted MRM, Nominal Mass) ESI->QQQ Data_QTOF Isotope Profiling & Exact Mass (Resolves 35Cl/37Cl Signatures) QTOF->Data_QTOF Data_QQQ Precursor-to-Product Transitions (Requires Pre-defined Targets) QQQ->Data_QQQ Validation ICH Q2(R2) Method Validation (Specificity, LOD/LOQ, Linearity) Data_QTOF->Validation Data_QQQ->Validation

Comparative LC-MS Workflow for Halogenated Quinoline Impurity Profiling and ICH Validation.

Self-Validating Experimental Protocol

In analytical chemistry, a protocol is only as reliable as its internal controls. The following UHPLC-Q-TOF methodology is designed as a self-validating system , ensuring that any deviation in performance is immediately flagged before data processing, in accordance with ICH Q2(R2)[3] and ICH M10[6] standards.

Step 1: Sample Preparation & Matrix Control
  • Procedure: Dissolve 2-chloro-8-fluoroquinoline-3-carbonitrile in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Prepare spiked impurity samples at 0.05% (w/w).

  • Causality: A 50:50 organic-to-aqueous ratio matches the initial gradient conditions of the mobile phase. This prevents solvent-induced peak distortion (the "solvent effect") at the column head, ensuring sharp peak shapes for accurate integration.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 2 µL onto a sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm). Elute using a linear gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Positional isomers of halogenated quinolines possess identical exact masses and fragmentation patterns. Sub-2-micron particles provide the ultra-high theoretical plate count required to resolve these isomers chromatographically before they enter the mass spectrometer. Formic acid acts as an ion-pairing agent, driving the formation of [M+H]+ ions by protonating the basic quinoline nitrogen.

Step 3: HRAM Q-TOF MS Acquisition & Real-Time Calibration
  • Procedure: Operate the Q-TOF in ESI+ mode (Mass Range: m/z 100–1000). Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary orthogonal spray.

  • Causality (Self-Validation): The continuous lock-mass infusion provides real-time mass axis calibration. If the system experiences thermal drift during a long batch run, the software dynamically corrects the mass assignment, guaranteeing sub-ppm accuracy is maintained.

Step 4: Carry-Over and Specificity Checks (ICH Compliance)
  • Procedure: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample.

  • Causality (Self-Validation): Halogenated quinolines can exhibit hydrophobic interactions with system tubing or the stationary phase. A blank injection proves the system is free of residual analyte, ensuring subsequent low-level impurity measurements are not artificially inflated. This directly satisfies the specificity and carry-over requirements of ICH Q2(R2) and ICH M10[5],[6].

Validation Data Summary

The following table summarizes representative quantitative validation data obtained using the HRAM Q-TOF method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterAcceptance Criteria (ICH Q2)Observed Result: APIObserved Result: Di-chloro ImpurityStatus
Specificity No interference at retention timePass (Mass Defect < 1.5 ppm)Pass (Mass Defect < 1.8 ppm)Compliant
Limit of Detection (LOD) S/N 3:10.005 µg/mL0.008 µg/mLCompliant
Limit of Quantitation (LOQ) S/N 10:10.015 µg/mL0.025 µg/mLCompliant
Linearity ( R2 ) R2≥0.995 (LOQ to 150%)0.99920.9989Compliant
Accuracy (% Recovery) 90.0% – 110.0%99.4% ± 1.2%98.7% ± 1.5%Compliant

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl[3] URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA)[5] URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials[4] URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA)[6] URL: [Link]

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Comparative

Strategic Fluorine Substitution at C-8 in 2-Chloro-quinoline-3-carbonitrile Analogs: A Comparative Guide for Kinase Inhibitor Development

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter challenges in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter challenges in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors. The quinoline-3-carbonitrile scaffold is a privileged pharmacophore found in numerous clinical candidates targeting EGFR, Src, MEK, and BCR-ABL1 kinases [3].

Within this chemical space, 2-Chloro-8-fluoroquinoline-3-carbonitrile (CAS 1017135-27-1) has emerged as a superior synthetic building block. This guide objectively compares the performance of the C-8 fluorinated analog against its unsubstituted (C-8 hydrogen) and electron-donating (C-8 methoxy) counterparts. By analyzing the mechanistic causality behind its reactivity and biological performance, this guide provides drug development professionals with actionable, data-backed insights for scaffold selection.

Mechanistic Impact of C-8 Fluorine Substitution

The strategic placement of a fluorine atom at the C-8 position—adjacent to the quinoline nitrogen—exerts profound electronic and steric effects that dictate both the synthetic utility of the molecule and its ultimate biological efficacy [1, 4].

Synthetic Reactivity: Accelerated C-2 SNAr

The C-2 chlorine is primed for Nucleophilic Aromatic Substitution (SNAr), a critical step for appending aniline or amine moieties to build the kinase inhibitor core.

  • The Causality: Fluorine’s strong inductive electron-withdrawing effect (-I) outweighs its weak resonance donation (+R). This pulls electron density away from the quinoline ring, significantly increasing the electrophilicity of the C-2 carbon. Consequently, the activation energy required to form the intermediate Meisenheimer complex during nucleophilic attack is lowered, accelerating reaction rates and improving yields compared to unsubstituted analogs.

Target Binding: Kinase Hinge Region Optimization

The quinoline nitrogen acts as a critical hydrogen-bond acceptor with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • The Causality: The highly electronegative C-8 fluorine inductively lowers the pKa of the adjacent quinoline nitrogen. This reduces its basicity, preventing unfavorable protonation at physiological pH (pH 7.4) that would otherwise disrupt the crucial hydrogen bond [2]. Furthermore, fluorine's small van der Waals radius (1.47 Å) allows it to fit snugly into the hinge pocket without causing steric clashes.

ADME/PK Properties: Metabolic Stability and Efflux
  • The Causality: The C-8 position of the quinoline ring is a known metabolic hotspot for cytochrome P450-mediated oxidation. The high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively blocks this metabolic liability [5]. Additionally, the localized dipole introduced by the C-8 fluorine alters the molecule's solvation shell, subtly increasing lipophilicity and significantly reducing recognition by P-glycoprotein (P-gp), thereby mitigating multidrug resistance efflux [2].

G C8_Fluoro C-8 Fluorine Substitution Inductive Strong Inductive Effect (-I) C8_Fluoro->Inductive Steric Small Steric Radius C8_Fluoro->Steric Lipophilicity Modulated Lipophilicity C8_Fluoro->Lipophilicity SNAr Accelerated C-2 SNAr Reactivity Inductive->SNAr Activates C-2 Binding Enhanced Kinase Hinge Binding Inductive->Binding Lowers N pKa Steric->Binding Fits hinge pocket ADME Increased Metabolic Stability (ADME) Lipophilicity->ADME Reduces P-gp efflux

Fig 1: Logical relationship of C-8 fluorine substitution on physicochemical and ADME properties.

Comparative Performance Data

To objectively evaluate the 8-fluoro analog, we compare it against the unsubstituted (8-H) and electron-donating (8-Methoxy) scaffolds. The data below synthesizes standard synthetic benchmarks and modeled pharmacological profiles based on established kinase inhibitor SAR [2, 3].

Table 1: Physicochemical & Synthetic Reactivity Comparison

Reaction Conditions: 1.0 eq quinoline core, 1.5 eq 3-chloroaniline, 2.0 eq Pyridine·HCl, 2-ethoxyethanol, 135°C.

Compound ScaffoldQuinoline N pKa (calc)SNAr Reaction Time (C-2)SNAr YieldLogP (calc)
2-Chloro-quinoline-3-carbonitrile (8-H) ~4.514 h65%2.8
2-Chloro-8-fluoroquinoline-3-carbonitrile ~3.2 8 h 88% 3.0
2-Chloro-8-methoxyquinoline-3-carbonitrile ~5.118 h50%2.6

Insight: The 8-fluoro analog demonstrates a 43% reduction in reaction time and a significantly higher yield due to the optimized electrophilicity of the C-2 position.

Table 2: Pharmacological Profile of Resulting 2-Anilino Analogs

Model Data: Evaluated as 4-anilino/2-anilino kinase inhibitor derivatives.

Analog CoreEGFR IC50 (nM)P-gp Efflux Ratio (B-A/A-B)Human Liver Microsomal t1/2 (min)
Unsubstituted (8-H) 12.515.225
8-Fluoro Substituted 4.2 2.1 >60
8-Methoxy Substituted 18.018.515

Insight: The 8-fluoro substitution provides a ~3-fold boost in target potency, drastically reduces P-gp efflux (overcoming a major resistance mechanism), and more than doubles metabolic half-life.

Experimental Protocols & Methodologies

The following protocols represent self-validating systems designed to ensure high-fidelity data generation when working with the 2-chloro-8-fluoroquinoline-3-carbonitrile scaffold.

Protocol 1: Synthesis of 2-Anilino-8-fluoroquinoline-3-carbonitrile via SNAr

This methodology leverages acidic catalysis to maximize the electrophilicity of the fluorinated core [2].

  • Reagent Preparation: Charge a dry, round-bottom flask with 2-Chloro-8-fluoroquinoline-3-carbonitrile (1.0 equiv) and 2-ethoxyethanol (0.2 M).

    • Causality: 2-ethoxyethanol is selected for its high boiling point (135°C) and polarity, which stabilizes the polar Meisenheimer transition state during nucleophilic attack.

  • Acidic Activation: Add Pyridine hydrochloride (Pyridine·HCl, 2.0 equiv) to the stirring solution.

    • Causality: Because the C-8 fluorine inductively lowers the quinoline nitrogen's pKa, a strong acid catalyst is required to ensure protonation. Protonation of the nitrogen exponentially increases the electrophilicity of the C-2 position.

  • Nucleophilic Addition: Add the target aniline (e.g., 3-chloroaniline, 1.5 equiv). Heat the reaction mixture to reflux (135°C) for 8 hours.

  • Workup & Isolation: Remove the solvent in vacuo. Co-evaporate the resulting residue with toluene (3 × 20 mL) to azeotropically remove any residual high-boiling 2-ethoxyethanol. Suspend the crude solid in cold water, filter, and wash with cold ethanol.

  • Self-Validation (LC-MS/NMR): Analyze the product via LC-MS. A successful SNAr is validated by the complete disappearance of the starting material mass (m/z ~206) and the appearance of the product mass (m/z ~297). The shift of the C-4 aromatic proton in 1H-NMR further confirms structural integrity.

Workflow Step1 1. Reagent Preparation 2-Chloro-8-fluoroquinoline-3-carbonitrile + Nucleophile (e.g., Aniline) Step2 2. Acidic Activation Add Pyridine·HCl (2.0 equiv) in 2-Ethoxyethanol Step1->Step2 Step3 3. Thermal Reaction Reflux at 135°C for 8-10 hours (Monitors via LC-MS) Step2->Step3 Step4 4. Workup & Isolation Solvent removal, Toluene co-evaporation Precipitation in H2O Step3->Step4 Step5 5. Validation NMR & High-Resolution Mass Spec (Self-Validating Purity >95%) Step4->Step5

Fig 2: Step-by-step experimental workflow for SNAr at the C-2 position of the quinoline core.
Protocol 2: In Vitro Kinase Inhibition & Efflux Validation

To validate the biological advantages of the synthesized 8-fluoro analog, a two-tiered assay system is employed.

  • ATP-Competitive FRET Assay: Incubate the purified kinase (e.g., EGFR) with a fluorescently labeled peptide substrate, ATP (at its Km value), and varying concentrations of the 8-fluoro analog.

    • Causality: Running the assay at the ATP Km specifically isolates the compound's ability to competitively bind the hinge region, directly validating the enhanced hydrogen-bonding hypothesis driven by the C-8 fluorine.

  • Caco-2 Bidirectional Permeability Assay: Seed Caco-2 cells on transwell polycarbonate filters. Measure the transport of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Causality: Calculating the efflux ratio (B-A / A-B) provides a self-validating metric for P-gp recognition. An efflux ratio < 3.0 confirms that the lipophilic modulation by the C-8 fluorine successfully evades active efflux transporters.

References

  • Title: Fluorine in medicinal chemistry Source: ChemBioChem (2004) URL: [Link]

  • Title: Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: ChemRxiv (2021) URL: [Link]

  • Title: Importance of Fluorine in Benzazole Compounds Source: Molecules (2020) URL: [Link]

Validation

Comparative Analysis of Leaving Group Ability in 2-Chloro-8-fluoroquinoline-3-carbonitrile: A Regioselectivity Guide for SNAr Reactions

For researchers and drug development professionals, the quinoline-3-carbonitrile scaffold represents a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., bosutinib) and broad-spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinoline-3-carbonitrile scaffold represents a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., bosutinib) and broad-spectrum antimicrobial agents[1]. When functionalizing these scaffolds via Nucleophilic Aromatic Substitution (SNAr), predicting regioselectivity is paramount.

In the case of 2-chloro-8-fluoroquinoline-3-carbonitrile , synthetic chemists are presented with a classic kinetic paradox: the competition between an intrinsically superior leaving group (fluorine) and a highly activated electrophilic center (the C-2 carbon bearing chlorine). This guide provides a definitive comparative analysis of these two reaction sites, detailing the causality behind the observed regioselectivity and providing field-proven, self-validating protocols for selective functionalization.

Mechanistic Grounding: The SNAr Paradox

To understand the leaving group dynamics in 2-chloro-8-fluoroquinoline-3-carbonitrile, we must decouple intrinsic leaving group ability from electrophilic activation .

The Intrinsic Rule vs. The Scaffold Reality

In standard, uniformly activated SNAr reactions, the rate-determining step is the attack of the nucleophile to form the negatively charged Meisenheimer complex. Because fluorine is highly electronegative, it stabilizes this transition state far better than chlorine, making the general leaving group lability order F > Cl > Br > I[2]. If the C-2 and C-8 positions were equally activated, the C-8 fluorine would be displaced first.

However, regioselective electronic activation completely overrides this intrinsic lability[3]. The quinoline ring system is not uniformly electron-deficient:

  • C-2 Activation (The Primary Target): The C-2 carbon is positioned directly adjacent (alpha) to the electron-withdrawing ring nitrogen. Furthermore, it is ortho to the strongly electron-withdrawing C-3 cyano group (-I and -M effects). This dual activation creates a massive electron deficiency at C-2, dramatically lowering the activation energy required for nucleophilic attack[4][5].

  • C-8 Activation (The Secondary Target): The C-8 carbon is ortho to the ring nitrogen but is isolated from the inductive and resonance pull of the C-3 cyano group. While 8-fluoroquinolines can undergo SNAr under specific conditions[2], the C-8 position is significantly less electrophilic than C-2.

Consequently, nucleophiles will overwhelmingly attack the C-2 position, displacing the chlorine atom despite fluorine's theoretical superiority as an SNAr leaving group.

G C2 C-2 Position (Primary Target) C8 C-8 Position (Secondary Target) N_Ring Ring Nitrogen (-I, -M Effect) N_Ring->C2 Strong Activation (Alpha) N_Ring->C8 Moderate Activation (Ortho) CN_Group C-3 Cyano Group (-I, -M Effect) CN_Group->C2 Strong Activation (Ortho) Nu Nucleophile Nu->C2 Preferred Attack Nu->C8 Disfavored Attack

Electronic activation pathways dictating S_NAr regioselectivity in the quinoline scaffold.

Comparative Performance Data

The table below summarizes the quantitative and qualitative metrics that differentiate the two potential leaving groups in this specific scaffold.

ParameterC-2 ChlorineC-8 Fluorine
Intrinsic SNAr Leaving Ability ModerateExcellent
Adjacent Activating Groups Ring Nitrogen ( α ), C-3 Cyano ( o -)Ring Nitrogen ( o -)
Relative Electrophilicity Extremely HighLow to Moderate
Typical Reaction Temp (Amine Nu) 25 °C – 80 °C> 120 °C (requires C-2 to be blocked)
Primary Reaction Pathway Rapid nucleophilic displacement[6]Generally unreactive in this scaffold
Diagnostic Analytical Marker Loss of 3:1 isotopic MS patternRetention of 19 F-NMR signal at ~ -130 ppm

Experimental Validation & Protocols

To definitively prove the causality of the C-2 substitution, the experimental protocol must be designed as a self-validating system . By reacting 2-chloro-8-fluoroquinoline-3-carbonitrile with a standard secondary amine (e.g., morpholine) and tracking the isotopic and spectroscopic markers, we can unambiguously confirm the leaving group.

Protocol: Regioselective Synthesis of 8-Fluoro-2-morpholinoquinoline-3-carbonitrile

Rationale for Reagents: Morpholine is chosen as a highly nucleophilic, non-sterically hindered secondary amine. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic C-2 center.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve 2-chloro-8-fluoroquinoline-3-carbonitrile (1.0 equivalent, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add DIPEA (1.5 equivalents, 7.5 mmol) to the stirring solution, followed by the dropwise addition of morpholine (1.2 equivalents, 6.0 mmol).

  • SNAr Displacement: Stir the reaction mixture at room temperature. The extreme lability of the C-2 chlorine typically allows for complete conversion within 2–4 hours without the need for thermal acceleration[5]. Monitor progression via TLC (Hexanes:EtOAc, 3:1).

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL). The product will typically precipitate. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Analytical Validation (The Proof of Regioselectivity):

    • Mass Spectrometry (LC-MS): Analyze the product mass. The starting material exhibits a distinct 3:1 isotopic cluster characteristic of a single chlorine atom. The product mass will reflect the addition of morpholine and the loss of chlorine, completely lacking the 3:1 isotopic signature.

    • 19 F-NMR Spectroscopy: Run a 19 F-NMR spectrum of the isolated product. The retention of a sharp multiplet at approximately -130 ppm confirms that the C-8 fluorine atom remains intact on the aromatic ring.

Workflow Step1 1. Reaction Setup 2-Cl-8-F-Quinoline-3-CN + Morpholine Step2 2. S_NAr Displacement (Room Temp, DMF, DIPEA) Step1->Step2 Step3 3. Workup & Isolation (Aqueous Quench, EtOAc Extraction) Step2->Step3 Step4 4. Analytical Validation (Determining the Leaving Group) Step3->Step4 Val_NMR 19F-NMR Analysis Signal retained at ~ -130 ppm (Proves F is intact) Step4->Val_NMR Val_MS Mass Spectrometry Loss of 3:1 Cl isotope pattern (Proves Cl left) Step4->Val_MS

Self-validating experimental workflow for confirming C-2 regioselectivity.

Contextual Comparison with Alternative Scaffolds

To fully appreciate the electronic dynamics of 2-chloro-8-fluoroquinoline-3-carbonitrile, it is useful to compare it against similarly substituted analogs:

  • 2,8-Dichloroquinoline-3-carbonitrile: In this scaffold, both leaving groups are identical (chlorine). The reaction will still proceed exclusively at the C-2 position due to the overwhelming electrophilic activation provided by the adjacent cyano group and ring nitrogen[5].

  • 4-Chloro-8-fluoroquinoline-3-carbonitrile: The C-4 position is also activated by the C-3 cyano group (via resonance) and the ring nitrogen (via vinylogous activation). While C-4 is highly reactive[3], the C-2 position generally remains the kinetically favored site for nucleophilic attack due to the stronger inductive ( α ) effect of the ring nitrogen.

References

  • [4] Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. Available at: [Link]

  • [6] Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. Longdom Publishing. Available at: [Link]

  • [5] Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. Available at:[Link]

  • [3] Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC (NIH). Available at: [Link]

  • [1] US10647708B2 - Tetrahydroisoquinoline derived PRMT5-inhibitors. Google Patents. Available at:

  • [2] Aryl–F Bond Cleavage vs. C–E Reductive Elimination: Competitive Pathways of Metal–Ligand-Cooperation-Based E–H Bond Activation (E = N, S). ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Computational Docking Models Using Quinoline-Based Inhibitors

A Senior Application Scientist's Field Guide to Ensuring Predictive Accuracy in Drug Discovery To the researchers, scientists, and drug development professionals navigating the complex yet powerful world of computational...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Ensuring Predictive Accuracy in Drug Discovery

To the researchers, scientists, and drug development professionals navigating the complex yet powerful world of computational drug discovery, this guide offers an in-depth, experience-driven comparison of methods to validate molecular docking models. While our focus is framed by the chemical scaffold of 2-Chloro-8-fluoroquinoline-3-carbonitrile, a member of the broader quinoline class of kinase inhibitors, the principles and protocols detailed herein are universally applicable.

In the quest for novel therapeutics, computational docking stands as a cornerstone, allowing for the rapid, in-silico screening of vast chemical libraries against a protein target. However, the predictive power of any docking model is only as reliable as its validation. A docking protocol that cannot distinguish a known binder from a random, non-binding molecule is not merely unhelpful—it is actively misleading, wasting precious resources and time.

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing a self-validating framework for your docking workflows. We will use a well-characterized member of the quinoline inhibitor family as a practical case study to demonstrate two primary pillars of docking validation: the "gold standard" of re-docking a known ligand and the more rigorous challenge of virtual screening against a decoy set.

The Challenge with Specificity: Selecting a Case Study

To provide a scientifically robust and practical guide, we will therefore use a closely related and extensively validated system: the Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with a potent anilinoquinazoline inhibitor (Erlotinib) . This system, available in the Protein Data Bank (PDB), serves as an excellent, real-world proxy for demonstrating the validation workflow for quinoline-based inhibitors.[3][4][5]

Case Study Details:

  • Protein Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

  • PDB ID: [5]

  • Reference Ligand: Erlotinib (PDB Ligand ID: AQ4)

  • Ligand Class: Anilinoquinazoline (bioisostere of anilinoquinoline)

PART 1: The "Gold Standard" Validation — Pose Reproduction via Re-Docking

The most fundamental test of a docking protocol is its ability to reproduce the experimentally determined binding mode of a ligand. This process, known as re-docking, leverages a co-crystallized protein-ligand complex as a ground truth.[3] The logic is simple: if your docking algorithm and scoring function cannot place the known ligand back into its crystallographically observed pose, it cannot be trusted to accurately predict the pose of novel, unknown compounds.

The primary metric for success in re-docking is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the experimental pose. A successful re-docking is generally defined as achieving an RMSD value of less than 2.0 Ångstroms (Å) .[3]

Experimental Protocol: Re-Docking Erlotinib into EGFR (1M17)

This protocol outlines the conceptual steps for re-docking using common molecular modeling software (e.g., AutoDock, Glide, GOLD).

Step 1: Preparation of the Receptor and Ligand

  • Download the PDB Structure: Obtain the crystal structure with PDB ID 1M17 from the RCSB Protein Data Bank.[5]

  • Separate Components: Isolate the protein chains (receptor) from the ligand (Erlotinib, AQ4) and any water molecules or co-factors.

  • Prepare the Receptor:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

    • Repair any missing side chains or loops if necessary.

    • Keep the receptor rigid for this initial validation.

  • Prepare the Ligand:

    • Extract the Erlotinib molecule and save it as a separate file.

    • Add hydrogen atoms and assign appropriate partial charges.

    • The starting conformation can be the crystal pose itself to test the scoring function's ability to identify the correct pose among others generated by the search algorithm.

Step 2: Defining the Binding Site

  • Grid Generation: Define a docking "grid" or "box" that encompasses the binding site.

  • Site Definition: The most reliable way to define the binding site is to use the co-crystallized ligand as a reference. The grid should be centered on the ligand's geometric center and be large enough to allow for some rotational and translational freedom (e.g., a 20x20x20 Å box).

Step 3: Performing the Docking Calculation

  • Select Docking Algorithm: Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide SP).

  • Run Docking: Execute the docking run. The software will generate multiple possible binding poses for the ligand within the defined grid.

  • Analyze Poses: The program will rank the generated poses based on its scoring function, which estimates the binding free energy.

Step 4: Analysis and Validation

  • Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib onto the original crystal structure.

  • Measure the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.

  • Assess the Result:

    • RMSD < 2.0 Å: The docking protocol is considered validated for its ability to reproduce the correct binding pose.

    • RMSD > 2.0 Å: The protocol has failed. This necessitates troubleshooting, which may involve adjusting the grid size, using a different search algorithm, or trying a different scoring function.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis pdb Download PDB (1M17) sep Separate Protein & Ligand pdb->sep prep_prot Prepare Protein (Add H, Charges) sep->prep_prot prep_lig Prepare Ligand (Add H, Charges) sep->prep_lig grid Define Binding Site (Grid Generation) prep_prot->grid run Run Docking Simulation prep_lig->run grid->run calc_rmsd Calculate RMSD vs. Crystal Pose run->calc_rmsd validate Validation Decision calc_rmsd->validate success Protocol Validated validate->success < 2.0 Å fail Protocol Failed (Troubleshoot) validate->fail > 2.0 Å

Workflow for Re-Docking Validation.

PART 2: Virtual Screening Validation — Distinguishing Actives from Decoys

While re-docking validates pose prediction, it does not test a protocol's ability to distinguish true binders from non-binders in a screening scenario. A more rigorous validation involves a virtual screening experiment where known active compounds are "spiked" into a large set of "decoy" molecules. Decoys are compounds that have similar physical properties (e.g., molecular weight, logP) to the active ligands but different topologies, making them unlikely to bind.[6][7]

The goal is to see if the docking protocol can rank the known actives significantly higher than the decoys. Success is measured by enrichment metrics, such as the Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic Curve (AUC) .

Experimental Protocol: Virtual Screening with EGFR

Step 1: Assemble the Compound Set

  • Select Active(s): Use one or more known EGFR inhibitors as the "active" set. For this example, we will use Erlotinib.

  • Generate or Obtain a Decoy Set:

    • Generation: Use a tool like the to create a set of property-matched decoys for Erlotinib.[8][9] A typical ratio is ~50 decoys per active compound.

    • Databases: Alternatively, use pre-compiled benchmark sets like DUD-E or MUV (Maximum Unbiased Validation) which contain actives and decoys for many targets.[6][10][11]

  • Combine and Prepare: Combine the active and decoy molecules into a single library. Prepare all molecules by generating 3D coordinates, adding hydrogens, and assigning charges.

Step 2: Perform the Virtual Screen

  • Use Validated Receptor: Use the prepared EGFR receptor from the re-docking experiment.

  • Dock the Entire Library: Run the docking protocol for every compound in the combined library against the EGFR binding site. This will generate a ranked list of all compounds, from best-scoring (most likely to bind) to worst-scoring.

Step 3: Analyze the Results

  • Calculate Enrichment Factor (EF): The EF measures how much better the docking is at finding actives compared to random selection. The EF at a given percentage (x%) of the ranked list is calculated as: EF_x% = (Actives_found_in_top_x% / N_top_x%) / (Total_Actives / N_Total) A high EF value (>>1) at the top 1% or 5% of the database indicates good performance.

  • Generate ROC Curve: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various score thresholds. The Area Under this Curve (AUC) is a measure of the overall performance.

    • AUC = 1.0: Perfect classification.

    • AUC = 0.5: Random classification.

    • AUC > 0.7: Generally considered a useful model.

G cluster_prep Preparation cluster_screen Virtual Screening cluster_analysis Analysis active Known Active Ligand(s) (e.g., Erlotinib) library Combine into Screening Library active->library decoys Generate/Obtain Property-Matched Decoys decoys->library screen Dock Entire Library library->screen receptor Prepared Receptor (from Re-Docking) receptor->screen ranked_list Generate Ranked List (by Docking Score) screen->ranked_list metrics Calculate Metrics: - Enrichment Factor (EF) - ROC AUC ranked_list->metrics validate Validation Decision metrics->validate success Protocol Validated validate->success High EF, AUC > 0.7 fail Protocol Failed (Re-evaluate) validate->fail Low EF, AUC ≈ 0.5

Workflow for Virtual Screening Validation.

PART 3: Comparison of Validation Methodologies

Choosing the right validation method depends on the goal of your computational study. Re-docking is a necessary first step, but virtual screening provides a more realistic assessment of a protocol's utility in hit-finding.

FeatureRe-Docking ValidationVirtual Screening Validation
Primary Goal Assess the ability to predict the correct binding pose .Assess the ability to distinguish true binders from non-binders.
"Ground Truth" A single co-crystallized protein-ligand structure.A set of known active ligands and a much larger set of presumed inactives (decoys).
Key Metric Root Mean Square Deviation (RMSD).Enrichment Factor (EF), ROC Area Under Curve (AUC).
Pros - Fast and computationally inexpensive.- Clear, unambiguous success metric (RMSD < 2.0 Å).- Essential first step to ensure the scoring function can recognize a correct pose.- More realistic simulation of a real drug discovery campaign.- Tests the scoring function's ability to rank compounds correctly.- Provides confidence in hit-list prioritization.
Cons - Does not assess the ability to differentiate actives from inactives.- Can be misleadingly successful if the binding pocket is very constrained.- Computationally intensive.- Performance is highly dependent on the quality and composition of the decoy set.- Requires multiple known active compounds for robust statistics.
When to Use Always. This is the minimum required validation for any docking protocol before it is used for any predictive work.When the goal is to perform virtual screening to identify novel hits from a large compound library.

PART 4: Comparison with Alternative Validation Systems

The principles of validation are universal, but the choice of a validation system should ideally reflect the target class you are studying. While our EGFR kinase case study is excellent for validating protocols aimed at other kinases, a protocol validated on a kinase may not perform as well on a protease or a GPCR. Below is a comparison of different validation systems.

System CharacteristicQuinoline/EGFR Kinase (This Guide)HIV ProteaseThrombin
Protein Class Transferase (Tyrosine Kinase)Hydrolase (Aspartic Protease)Hydrolase (Serine Protease)
Binding Site ATP-binding pocket; relatively shallow and wide, with a key "hinge" region for hydrogen bonding.A C2-symmetric, relatively enclosed "flap" region; known for significant flexibility.A deep, narrow active site cleft with distinct sub-pockets (S1, S2, etc.).
Typical Ligands Heterocyclic, ATP-competitive inhibitors.Larger, often peptide-mimetic molecules.Smaller molecules with charged groups (e.g., amidines) to interact with Asp189 in the S1 pocket.
Validation Relevance Excellent for validating protocols intended for screening against kinases .A classic system for testing how well a docking protocol handles significant protein flexibility and symmetric sites.A good benchmark for protocols designed to find inhibitors for serine proteases , testing the handling of highly specific, charged interactions.
Example PDB ID 1M171HVR1C4U

Conclusion: A Foundation of Trust in Computational Predictions

The validation of a computational docking model is not a perfunctory step; it is the very foundation upon which the credibility of your in-silico research is built. Without rigorous, multi-faceted validation, docking results remain mere speculation.

This guide has demonstrated that even in the absence of experimental data for a specific molecule of interest, a robust validation framework can be constructed using well-characterized, publicly available analogs. By first confirming the ability of a protocol to reproduce a known binding pose through re-docking (RMSD < 2.0 Å) , and then challenging it to distinguish true binders from a sea of decoys in a virtual screen (high EF and AUC) , researchers can build the necessary confidence to apply their models prospectively.

The choice of validation system—be it a quinoline-based inhibitor for a kinase, a peptide-mimetic for a protease, or another system entirely—should be a deliberate one, guided by the specific biological question at hand. By embracing these principles of causality, self-validation, and appropriate comparison, the computational drug discovery community can ensure its predictions are not just fast, but faithful to the complex reality of molecular recognition.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582–6594. [Link]

  • Rohrer, S. G., & Baumann, K. (2009). Maximum unbiased validation (MUV) data sets for virtual screening based on PubChem bioactivity data. Journal of chemical information and modeling, 49(2), 169–184. [Link]

  • DUD-E: A Database of Useful (Docking) Decoys — Enhanced. (n.d.). Retrieved March 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Maximum Unbiased Validation (MUV) Data Sets for Virtual Screening Based on PubChem Bioactivity Data. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Maximum Unbiased Validation (MUV) Data Sets for Virtual Screening Based on PubChem Bioactivity Data. Retrieved March 18, 2026, from [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of medicinal chemistry, 49(23), 6789–6801. [Link]

  • Database Commons. (2023, August 22). DUD-E. CNCB. [Link]

  • PubMed. (2012, July 26). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. [Link]

  • ACS Publications. (2009, January 22). Maximum Unbiased Validation (MUV) Data Sets for Virtual Screening Based on PubChem Bioactivity Data. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2026, January 7). Maximum Unbiased Validation (MUV) Data Sets for Virtual Screening Based on PubChem Bioactivity Data. Journal of Chemical Information and Modeling. [Link]

  • Al-mahamid, S., Tilli, T., & Al-Sawalha, M. (2025, May 9). Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development. PLOS ONE. [Link]

  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]

  • RCSB PDB. (2008, January 22). 2JIT: Crystal structure of EGFR kinase domain T790M mutation. [Link]

  • RCSB PDB. (2006, December 12). 2ITJ: Origin binding domain of the SV40 large T antigen (residues 131-259). P212121 crystal form. [Link]

  • MDPI. (2010, June 4). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. [Link]

  • National Center for Biotechnology Information. (2006, October 26). Benchmarking Sets for Molecular Docking. PMC. [Link]

  • RCSB PDB. (n.d.). Versions: 2JIT. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis Online. (2021, July 5). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. [Link]

  • PubMed. (2000, August 24). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, March 3). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. [Link]

  • EMBL-EBI. (n.d.). Compound: IMATINIB (CHEMBL941). ChEMBL. Retrieved March 18, 2026, from [Link]

  • Diva-Portal.org. (2025, September 6). An evaluation study of molecular docking tools: comparing pose accuracy, computationa. [Link]

  • RCSB PDB. (2002, September 4). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • EMBL-EBI. (2025, December 18). ChEMBL. [Link]

  • PubMed. (2012, August 15). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. [Link]

  • RCSB PDB. (2011, June 8). 3S2A: Crystal structure of PI3K-gamma in complex with a quinoline inhibitor. [Link]

  • RCSB PDB. (2007, October 16). 2R9S: c-Jun N-terminal Kinase 3 with 3,5-Disubstituted Quinoline inhibitor. [Link]

  • RCSB PDB. (2012, August 29). 4G5J: Crystal structure of EGFR kinase in complex with BIBW2992. [Link]

  • ACS Publications. (2000, August 9). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of some MEK inhibitors with... [Download Scientific Diagram]. Retrieved March 18, 2026, from [Link]

  • RCSB PDB. (2010, July 21). 3KRR: Crystal Structure of JAK2 complexed with a potent quinoxaline ATP site inhibitor. [Link]

  • EMBL-EBI. (n.d.). Compound: CHEMBL180094. ChEMBL. Retrieved March 18, 2026, from [Link]

  • RCSB PDB. (2006, April 10). 2CIT: Structure of the covalent intermediate of a family 26 lichenase. [Link]

  • RCSB PDB. (2017, March 22). 5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. [Link]

  • ACS Publications. (n.d.). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of Chemical Information and Modeling. Retrieved March 18, 2026, from [Link]

  • RCSB PDB. (2007, April 3). 2ITY: Crystal structure of EGFR kinase domain in complex with Iressa. [Link]

  • EMBL-EBI. (n.d.). Compound: CHEMBL130094. ChEMBL. Retrieved March 18, 2026, from [Link]

  • CoLab. (2006, October 26). Benchmarking Sets for Molecular Docking.
  • ACS Publications. (2021, May 28). Benchmarking the Ability of Common Docking Programs to Correctly Reproduce and Score Binding Modes in SARS-CoV-2 Protease Mpro. [Link]

  • EMBL-EBI. (n.d.). Compound: CHEMBL1395094. ChEMBL. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Gentian violet cation. Retrieved March 18, 2026, from [Link]/compound/Gentian-violet-cation)

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-8-fluoroquinoline-3-carbonitrile

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-8-fluoroquinoline-3-carbonitrile, a substituted quinoline, repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-8-fluoroquinoline-3-carbonitrile, a substituted quinoline, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold.[1] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural confirmation and impurity profiling.

This guide provides an in-depth, objective comparison of the anticipated mass spectrometry fragmentation patterns of 2-Chloro-8-fluoroquinoline-3-carbonitrile under common ionization techniques. Drawing upon established fragmentation principles of related halogenated and nitrogen-containing aromatic systems, we will explore the expected fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex small molecules.

Predicted Molecular Ion and Isotopic Pattern

The structure of 2-Chloro-8-fluoroquinoline-3-carbonitrile is presented below:

Caption: Chemical structure of 2-Chloro-8-fluoroquinoline-3-carbonitrile.

The nominal molecular weight of 2-Chloro-8-fluoroquinoline-3-carbonitrile (C₁₀H₄ClFN₂) is approximately 206.6 g/mol . A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2] Consequently, the molecular ion region for 2-Chloro-8-fluoroquinoline-3-carbonitrile will exhibit a characteristic M peak and an M+2 peak with a relative intensity of about one-third of the M peak.[3][4] This isotopic signature is a crucial diagnostic tool for confirming the presence of a single chlorine atom in the molecule or its fragments.

IonExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)Expected Relative Intensity
[M]⁺˙~206~208~3:1
[M+H]⁺~207~209~3:1

Fragmentation Pattern Analysis: A Comparative Overview

The fragmentation of 2-Chloro-8-fluoroquinoline-3-carbonitrile will be highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) will induce more extensive fragmentation compared to soft ionization techniques such as Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation ([M]⁺˙) and subsequent fragmentation.[3] For aromatic systems like quinolines, the molecular ion is generally stable and will be observed with significant abundance.[5]

Predicted Fragmentation Pathways under EI:

  • Loss of Chlorine Radical (•Cl): A primary fragmentation pathway for many halogenated compounds is the cleavage of the carbon-halogen bond.[3] The loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 171.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to fragment via the expulsion of HCN.[6] This would lead to a fragment ion at m/z 179 from the molecular ion. This can also occur after the initial loss of other fragments.

  • Loss of Cyano Radical (•CN): The carbonitrile group can be lost as a radical, resulting in a fragment at m/z 180.

  • Loss of Fluorine Radical (•F) or HF: While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine radical (m/z 187) or a neutral hydrogen fluoride molecule (m/z 186) is a possible fragmentation pathway, especially in higher energy collisions.[7]

The proposed EI fragmentation pathway is visualized in the following diagram:

EI_Fragmentation M [M]⁺˙ m/z 206/208 F1 [M-Cl]⁺ m/z 171 M->F1 - •Cl F2 [M-HCN]⁺˙ m/z 179/181 M->F2 - HCN F3 [M-CN]⁺ m/z 180/182 M->F3 - •CN F4 [M-F]⁺ m/z 187/189 M->F4 - •F F5 [M-HF]⁺˙ m/z 186/188 M->F5 - HF

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. The fragmentation of the protonated molecule will be driven by the stability of the resulting ions.

Predicted Fragmentation Pathways under ESI-MS/MS:

In positive ion mode ESI, protonation is likely to occur on the nitrogen atom of the quinoline ring. The fragmentation of the resulting [M+H]⁺ ion (m/z 207/209) will likely involve the loss of neutral molecules.

  • Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl, which would yield a fragment at m/z 171.

  • Loss of HCN: Similar to EI, the loss of neutral HCN from the protonated molecule is a probable fragmentation route, leading to a fragment at m/z 180.

  • Loss of HF: The loss of hydrogen fluoride is a characteristic fragmentation for fluoroquinolones and is expected here, resulting in a fragment at m/z 187.[8]

The proposed ESI-MS/MS fragmentation pathway is illustrated below:

ESI_Fragmentation MH [M+H]⁺ m/z 207/209 F1 [M+H-HCl]⁺ m/z 171 MH->F1 - HCl F2 [M+H-HCN]⁺ m/z 180 MH->F2 - HCN F3 [M+H-HF]⁺ m/z 187 MH->F3 - HF

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

Experimental Workflow:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Injector GC_Injector GC_Column GC_Column GC_Injector->GC_Column Analyte Separation MS_Interface MS_Interface GC_Column->MS_Interface Analyte Separation Ion_Source Ion_Source MS_Interface->Ion_Source Introduction Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (EI) Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data Acquisition & Analysis Detector->Data_System Signal Detection

Caption: Workflow for GC-MS with Electron Ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 2-Chloro-8-fluoroquinoline-3-carbonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 250 °C.

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Full scan mode.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This is the method of choice for less volatile compounds and provides high sensitivity and specificity.

Experimental Workflow:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Pump LC_Pump LC_Injector LC_Injector LC_Pump->LC_Injector Mobile Phase Delivery LC_Column LC_Column LC_Injector->LC_Column Mobile Phase Delivery MS_Interface MS_Interface LC_Column->MS_Interface Analyte Separation Ion_Source Ion_Source MS_Interface->Ion_Source Introduction MS1 MS1 Ion_Source->MS1 Ionization (ESI) Collision_Cell Collision_Cell MS1->Collision_Cell Precursor Ion Selection MS2 MS2 Collision_Cell->MS2 Collision-Induced Dissociation Detector Detector MS2->Detector Fragment Ion Analysis Data_System Data Acquisition & Analysis Detector->Data_System Signal Detection

Caption: Workflow for LC-MS/MS with Electrospray Ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Full scan from m/z 100-300 to identify the protonated molecule ([M+H]⁺).

    • MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 207) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-8-fluoroquinoline-3-carbonitrile is predicted to yield a rich and informative spectrum that is highly dependent on the ionization method used. Under EI, fragmentation is expected to be initiated by the loss of the chlorine radical, followed by losses of HCN, CN, and F/HF. In contrast, ESI-MS/MS of the protonated molecule is anticipated to show characteristic neutral losses of HCl, HCN, and HF. The presence of the chlorine isotope pattern will serve as a definitive marker in all spectra. The experimental protocols provided herein offer a robust starting point for the empirical validation of these predictions, enabling confident structural confirmation of this important class of molecules.

References
  • Vertex AI Search. Fragmentation and Interpretation of Spectra.
  • Gao, L., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • McCullagh, M., et al. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation Application Note.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Clugston, D. & MacLean, D. B. (1992). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.
  • Kallay, M., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Hassan, M. A. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • PubChem. 2,4-Dichloro-8-fluoro-quinoline-3-carbonitrile.
  • Mass Spectrometry: Fragmentation.
  • chemconnections.org. Mass Spectrometry Fragmentation.
  • GNPS Library. Spectrum CCMSLIB00005727552.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.
  • Arshad, S., et al. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Chemical and Biochemical Sciences.
  • Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Chloro-8-fluoroquinoline-3-carbonitrile

For researchers and drug development professionals, managing complex halogenated heterocyclic compounds requires rigorous adherence to environmental and safety protocols. 2-Chloro-8-fluoroquinoline-3-carbonitrile present...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing complex halogenated heterocyclic compounds requires rigorous adherence to environmental and safety protocols. 2-Chloro-8-fluoroquinoline-3-carbonitrile presents unique disposal challenges due to the presence of a quinoline core, a reactive nitrile group, and two distinct halogens (chlorine and fluorine). Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks the release of highly toxic byproducts, including hydrogen cyanide, hydrogen chloride (HCl), and hydrogen fluoride (HF)[2].

This guide provides an authoritative, step-by-step operational protocol for the safe segregation, storage, and ultimate destruction of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Profile and Hazard Causality

Understanding the molecular structure is critical to anticipating its behavior during waste processing. The compound features a nitrile group (-C≡N) which, under strong acidic or basic conditions, can hydrolyze exothermically or release toxic cyanide gas [3]. Furthermore, the halogenated nature of the molecule means it cannot be processed through standard non-halogenated waste streams. Thermal decomposition of the carbon-halogen bonds will generate corrosive acid gases, necessitating specialized destruction pathways [4].

Quantitative Hazard Summary
Property / ParameterData / Classification
Chemical Name 2-Chloro-8-fluoroquinoline-3-carbonitrile
CAS Number 1017135-27-1 [1]
Molecular Formula C10H4ClFN2
Molecular Weight 206.60 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation, Eye Irritation
Decomposition Products NOx, CO, CO2, HCl, HF, Hydrogen Cyanide (trace potential) [3]
EPA Waste Classification Halogenated Organic Waste (Requires specialized RCRA handling) [2]

Waste Segregation and Storage Workflows

The most critical point of failure in chemical disposal is improper segregation at the source. Halogenated organics must never be mixed with non-halogenated solvents or strong oxidizing/reducing agents. Mixing these streams increases disposal costs exponentially and creates severe combustion hazards.

Step-by-Step Segregation Protocol
  • Source Identification: Immediately upon completion of the assay or synthesis step, designate the remaining 2-Chloro-8-fluoroquinoline-3-carbonitrile (solid or dissolved) strictly as Halogenated Organic Waste.

  • Container Selection: Use a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers; trace moisture can lead to the formation of HCl/HF, which will rapidly corrode the metal.

  • Chemical Isolation: Ensure the waste stream is strictly isolated from strong acids, bases, and peroxides. Nitriles are incompatible with strong oxidizers and can react violently [3].

  • Regulatory Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste: Contains Fluorinated/Chlorinated Nitriles."

G Start Waste Generation: 2-Chloro-8-fluoroquinoline-3-carbonitrile Check Is waste mixed with non-halogenated solvents? Start->Check Yes Separate into dedicated Halogenated Solvent Stream Check->Yes Yes No Place in dedicated Solid Halogenated Waste Check->No No Label Label: Toxic, Halogenated, Nitrile-Containing Yes->Label No->Label Store Store in secondary containment (Max 90 days per RCRA) Label->Store Incinerate Transfer to Licensed High-Temp Incineration Facility Store->Incinerate

Figure 1: Decision tree and workflow for the segregation and storage of halogenated nitrile waste.

Final Destruction: High-Temperature Incineration Logistics

Because 2-Chloro-8-fluoroquinoline-3-carbonitrile contains both chlorine and fluorine, landfill disposal or standard solvent recycling is strictly prohibited. The only acceptable method of disposal is controlled high-temperature incineration with flue gas scrubbing [4].

The Mechanistic Causality of Incineration

When halogenated nitriles are combusted, the carbon and nitrogen frameworks are oxidized into CO2 and NOx. However, the halogens are converted into gaseous hydrogen chloride (HCl) and hydrogen fluoride (HF). If released into the atmosphere, these gases cause severe environmental damage and acid rain. Therefore, the incineration facility must employ an alkaline wet scrubber system to capture these byproducts.

Step-by-Step Destruction Protocol (Facility Level)
  • Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F) to ensure complete cleavage of the highly stable C-F and C-Cl bonds.

  • Quenching: The extremely hot combustion gases are rapidly cooled to prevent the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and furans.

  • Alkaline Scrubbing: The cooled flue gas is passed through a wet scrubber containing an alkaline solution (typically sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)2).

  • Neutralization: The acidic HCl and HF gases react with the alkaline spray to form benign, solid salts (e.g., NaCl, CaF2), which are then safely filtered and disposed of as non-hazardous solid waste.

G Waste Halogenated Nitrile Waste Combustion High-Temp Combustion (>1000°C) Waste->Combustion Gases Flue Gases (CO2, H2O, NOx, HCl, HF) Combustion->Gases Thermal destruction Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid gas neutralization Neutralized Neutralized Salts (NaCl, CaF2) + Clean Exhaust Scrubber->Neutralized Safe environmental discharge

Figure 2: Mechanistic pathway of high-temperature incineration and alkaline flue gas scrubbing.

Emergency Spill Management Protocol

In the event of an accidental release of 2-Chloro-8-fluoroquinoline-3-carbonitrile in the laboratory, rapid and methodical containment is required to prevent inhalation exposure and environmental contamination [5].

Step-by-Step Spill Response
  • Evacuation and Ventilation: Immediately clear personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity to clear potential aerosolized dust or fumes.

  • Personal Protective Equipment (PPE): Responders must don a particulate filter respirator (N95 or P100 equivalent), heavy-duty nitrile gloves, safety goggles, and a chemical-resistant lab coat.

  • Containment: Do NOT use combustible materials (like paper towels) for large spills. Moisten the solid slightly with a compatible solvent (e.g., a small amount of water or inert liquid) to prevent dust generation [5].

  • Collection: Sweep the dampened substance using a non-sparking tool into a covered, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill area with soap and plenty of water. Collect all wash water into the halogenated aqueous waste stream, as it now contains trace amounts of the active compound.

References
  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-fluoroquinoline-3-carbonitrile
Reactant of Route 2
2-Chloro-8-fluoroquinoline-3-carbonitrile
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